(3-Methoxy-5-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBDBFHWWWCNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668506 | |
| Record name | (3-Methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725251-81-0 | |
| Record name | (3-Methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Methoxy-5-methylphenyl)boronic acid CAS number
An In-depth Technical Guide to (3-Methoxy-5-methylphenyl)boronic acid
Abstract
This compound, identified by CAS Number 725251-81-0, is a specialized organic building block that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern—a methoxy and a methyl group at the meta positions relative to the boronic acid moiety—imparts specific electronic and steric properties that are highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, and its pivotal role in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, and the broader implications for drug discovery and materials science.[3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.
Physicochemical Properties and Identification
This compound is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below, providing essential data for experimental design and reagent handling.
| Property | Value | Reference |
| CAS Number | 725251-81-0 | [1] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 166.00 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Refrigerated, under inert atmosphere | [2] |
Synthesis of Arylboronic Acids: A Representative Protocol
The synthesis of substituted phenylboronic acids like this compound typically proceeds via a well-established organometallic pathway. The following protocol, adapted from the synthesis of the structurally similar 3-methoxyphenylboronic acid, illustrates the core methodology involving lithium-halogen exchange followed by borylation.[4][5]
Causality of Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): Organolithium reagents like n-butyllithium are extremely reactive towards oxygen and moisture. An inert atmosphere is critical to prevent quenching of the reagent and ensure high reaction yields.
-
Low Temperature (-78 to -60°C): The initial lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Low temperatures are essential to control the reaction rate, prevent side reactions such as ortho-metalation or reagent decomposition, and ensure regioselectivity.[4][5]
-
Acidic Workup: The intermediate boronate ester is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to yield the final boronic acid product.
Step-by-Step Synthesis Workflow
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The corresponding aryl bromide precursor (e.g., 1-bromo-3-methoxy-5-methylbenzene) is dissolved in anhydrous tetrahydrofuran (THF) and charged into the flask.[4]
-
Lithiation: The solution is cooled to approximately -70°C using a dry ice/ethanol bath.[5] n-Butyllithium (typically 1.6 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C.[4][5] The formation of the aryllithium intermediate is monitored by the reaction time, typically stirring for 1-2 hours at this temperature.
-
Borylation: A trialkyl borate, most commonly trimethyl borate, is added slowly to the reaction mixture, again maintaining a temperature below -60°C.[4] This electrophilic boron source is attacked by the nucleophilic aryllithium species. The mixture is stirred for another hour under these cold conditions.
-
Quenching and Hydrolysis: The reaction is allowed to slowly warm to room temperature over several hours.[4] Subsequently, an aqueous acid solution (e.g., 1 M HCl) is added to hydrolyze the boronate ester intermediate.[4] This mixture is stirred vigorously overnight (approx. 15 hours) to ensure complete conversion.
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent such as diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.[4][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming biaryl structures that are prevalent in pharmaceuticals and functional materials.[6]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
References
- 1. calpaclab.com [calpaclab.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
(3-Methoxy-5-methylphenyl)boronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (3-Methoxy-5-methylphenyl)boronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. As a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, its efficient and reliable synthesis is paramount for drug development and the creation of novel organic materials.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deep understanding of the process.
Strategic Overview: The Path to Arylboronic Acids
The synthesis of arylboronic acids is a cornerstone of synthetic organic chemistry. The most common and robust strategy involves the reaction of an electrophilic boron source, typically a trialkyl borate, with a nucleophilic organometallic reagent.[4][5] For the specific synthesis of this compound, the Grignard-based pathway is the preferred method due to its high efficiency, operational simplicity, and cost-effectiveness.
The core logic of this approach involves two key transformations:
-
Formation of a Carbanion Equivalent: 3-bromo-5-methylanisole is converted into its corresponding Grignard reagent, (3-methoxy-5-methylphenyl)magnesium bromide. This step effectively inverts the polarity of the aryl carbon, transforming it from an electrophilic site to a potent nucleophile.
-
Electrophilic Boron Trap: The highly reactive Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis: The resulting boronic ester intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid product.
This strategy is favored over alternatives like metal-halogen exchange with organolithium reagents, as Grignard reagents offer a better balance of reactivity and functional group tolerance for this specific substrate.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level process flow from the starting material to the purified final product.
Caption: High-level workflow for the synthesis and purification of this compound.
The Core Mechanism: A Stepwise Explanation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a well-established pathway.
Caption: Reaction mechanism for the Grignard-based synthesis of arylboronic acids.
Causality Behind Key Choices:
-
Low Temperature for Borylation (-78 °C to -10 °C): The reaction between the Grignard reagent and the trialkyl borate is highly exothermic. Performing the addition at cryogenic temperatures is crucial to prevent over-addition.[5][6][7] If the temperature rises, the initially formed boronic ester can be attacked by a second or even third molecule of the Grignard reagent, leading to the formation of difficult-to-remove borinic acid (Ar₂B(OR)) and triarylborane (Ar₃B) byproducts.[5]
-
Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropoxy groups provide steric hindrance that further disfavors multiple additions of the Grignard reagent, leading to higher selectivity for the desired boronic ester.
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources like water. All glassware must be rigorously dried, and anhydrous solvents must be used to ensure the efficient formation and reaction of the organometallic intermediate.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.
Table 1: Reagent and Parameter Summary
| Reagent/Parameter | Molecular Weight | Moles | Equivalents | Amount |
| 3-bromo-5-methylanisole | 201.06 g/mol | 50 mmol | 1.0 | 10.05 g |
| Magnesium Turnings | 24.31 g/mol | 60 mmol | 1.2 | 1.46 g |
| Triisopropyl borate | 188.08 g/mol | 75 mmol | 1.5 | 14.1 g (17.8 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 250 mL |
| Hydrochloric Acid (2 M) | - | - | - | ~100 mL |
| Reaction Temperature | - | - | - | -78 °C |
| Reaction Time | - | - | - | ~4 hours |
| Theoretical Yield | 165.99 g/mol | - | - | 8.30 g |
Step-by-Step Experimental Procedure
A. Grignard Reagent Formation
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
To the flask, add magnesium turnings (1.46 g, 1.2 eq).
-
In the dropping funnel, prepare a solution of 3-bromo-5-methylanisole (10.05 g, 1.0 eq) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the bromide solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle bubbling or warming), add a small crystal of iodine or gently warm the flask with a heat gun until initiation occurs.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.
B. Borylation and Hydrolysis
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of triisopropyl borate (17.8 mL, 1.5 eq) in 150 mL of anhydrous THF and cool it to -78 °C.
-
Transfer the cold Grignard reagent solution to the cold triisopropyl borate solution via cannula, or add the borate solution to the Grignard reagent dropwise via the dropping funnel. Maintain the internal temperature below -65 °C throughout the addition.[6][7][8]
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.
-
Remove the cooling bath and allow the mixture to warm slowly to room temperature overnight with continuous stirring.
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M aqueous hydrochloric acid (~100 mL) until the aqueous layer is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronic ester.[6]
C. Product Isolation and Purification
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a white or off-white solid.
Advanced Purification Techniques
Purifying boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric, cyclic anhydrides (boroxines) upon standing.[9]
-
Recrystallization: This is often the most effective method. The crude solid can be recrystallized from a suitable solvent system, such as hot water, an ethanol/water mixture, or toluene.[10][11] The choice of solvent depends on the specific impurity profile.
-
Acid-Base Extraction: This powerful technique exploits the acidic nature of the boronic acid.[12]
-
Dissolve the crude product in an organic solvent like diethyl ether.
-
Extract with a mild aqueous base (e.g., 1 M NaOH or NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Wash the basic aqueous layer with diethyl ether to remove non-acidic organic impurities.
-
Carefully re-acidify the aqueous layer with 2 M HCl until the boronic acid precipitates out.
-
Collect the pure solid by filtration, wash with cold water, and dry under vacuum.
-
-
Chromatography: Standard silica gel chromatography is generally avoided as the Lewis acidic silica surface can cause decomposition or irreversible adsorption of the boronic acid.[9][13] If chromatography is necessary, using boric acid-treated silica gel or neutral alumina is recommended.[10][13]
Safety and Handling: A Mandate for Researchers
The reagents used in this synthesis are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[14]
-
Grignard Reagents: These reagents react violently with water. The reaction is exothermic and can generate flammable gases. Ensure all equipment is scrupulously dry and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Boron Reagents: Organoboranes and borate esters can be flammable and should be handled with care.[14][15] Avoid inhalation of dusts or vapors.[16][17]
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free solvent from a sealed container.
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a standard dry chemical or CO₂ extinguisher are readily accessible. An emergency eyewash and safety shower must be nearby.[14][16]
By adhering to this detailed guide, researchers and drug development professionals can confidently and safely synthesize high-purity this compound, enabling the advancement of their scientific programs.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. leapchem.com [leapchem.com]
- 15. researchgate.net [researchgate.net]
- 16. horticentre.co.nz [horticentre.co.nz]
- 17. Boron - ESPI Metals [espimetals.com]
An In-Depth Technical Guide to (3-Methoxy-5-methylphenyl)boronic acid: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Boronic Acids in Modern Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in the arsenal of medicinal chemists and drug development professionals. Their unique chemical properties, particularly their ability to participate in robust carbon-carbon bond-forming reactions, have cemented their role as critical building blocks in the synthesis of complex organic molecules.[1] Among the vast landscape of available boronic acids, substituted phenylboronic acids offer a tunable platform for introducing specific electronic and steric properties into a target molecule. This guide focuses on the molecular structure, synthesis, characterization, and application of (3-Methoxy-5-methylphenyl)boronic acid, a valuable reagent in the construction of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₁BO₃, possesses a molecular weight of 165.98 g/mol . Its structure is characterized by a phenyl ring substituted with a methoxy group and a methyl group at the meta positions relative to the boronic acid moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 725251-81-0 |
| Molecular Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
The presence of the electron-donating methoxy and methyl groups on the phenyl ring influences the electronic nature of the boronic acid, which can impact its reactivity in cross-coupling reactions.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through the lithiation of a suitable aryl bromide followed by quenching with a trialkyl borate. The following protocol is adapted from established procedures for the synthesis of similar methoxyphenylboronic acids.
Starting Material: The key precursor for this synthesis is 3-bromo-5-methylanisole (CAS No: 29578-83-4).
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-methylanisole (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as organolithium reagents are highly reactive towards water.
-
Low Temperature: The lithiation and borylation steps are performed at very low temperatures to prevent side reactions, such as the formation of biphenyl impurities.
-
Acidic Workup: The acidic workup is necessary to hydrolyze the borate ester intermediate to the desired boronic acid.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is essential for its use in subsequent reactions. The following are the expected spectroscopic data based on the analysis of closely related analogs.
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. Based on analogous compounds like 3,5-dimethylphenylboronic acid and various methoxyphenylboronic acids, the following peak assignments can be predicted:
-
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring.
-
Methoxy Protons: A singlet at approximately δ 3.7-3.8 ppm, integrating to three protons.
-
Methyl Protons: A singlet at approximately δ 2.3-2.4 ppm, integrating to three protons.
-
Boronic Acid Protons: A broad singlet corresponding to the B(OH)₂ protons, which may be exchangeable with D₂O.
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted chemical shifts for the carbon atoms are as follows:
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Methyl Carbon: A signal around δ 21 ppm.
3.3. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should correspond to the calculated molecular weight of 165.98 g/mol .
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: A reaction vessel is charged with the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Self-Validating System: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The progress of the reaction should be carefully monitored to ensure complete consumption of the starting materials and to minimize the formation of byproducts such as homocoupled products.
Role in Drug Development: A Keystone for Bioactive Scaffolds
The incorporation of the 3-methoxy-5-methylphenyl moiety into a drug candidate can significantly influence its pharmacological properties. The methoxy group can act as a hydrogen bond acceptor and can be metabolically susceptible to O-demethylation, potentially leading to active metabolites. The methyl group provides steric bulk and can modulate the lipophilicity of the molecule.
Logical Relationship Diagram for Drug Discovery Application:
Caption: Workflow illustrating the use of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive reagent for the construction of complex molecular architectures. The functional groups present on the phenyl ring provide opportunities for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.
References
A Senior Application Scientist's Guide to the Spectral Analysis of (3-Methoxy-5-methylphenyl)boronic acid
Abstract
(3-Methoxy-5-methylphenyl)boronic acid (CAS No. 725251-81-0) is a valuable substituted arylboronic acid, frequently employed as a building block in organic synthesis, most notably in metal-catalyzed cross-coupling reactions.[1][2] Rigorous structural confirmation and purity assessment are paramount for its successful application in drug development and materials science. This guide provides an in-depth technical framework for the comprehensive spectral characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As direct, published spectral data for this specific molecule is scarce, this document synthesizes foundational principles with data from closely related structural analogs to present a predictive and practical guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The key to accurate interpretation lies in understanding how the electronic environment—influenced by shielding and deshielding effects—dictates the chemical shift (δ) of each proton.[3][4] For this molecule, we anticipate distinct signals for the aromatic, methoxy, methyl, and boronic acid protons.
Predicted ¹H NMR Data Summary
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Comparative Insights |
|---|---|---|---|---|
| B(OH)₂ | 4.5 - 8.0 | Broad Singlet (s) | 2H | The protons on the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with trace water in the solvent. This leads to a characteristically broad signal that disappears upon shaking the sample with D₂O. Its chemical shift is highly dependent on concentration, solvent, and temperature.[5] |
| Aromatic (H2, H4, H6) | 6.8 - 7.4 | Singlet (s) or Multiplet (m) | 3H | The three aromatic protons are in unique environments. We expect three distinct signals, likely appearing as closely spaced singlets or narrow multiplets. Based on analogs like 3-methoxyphenylboronic acid, these protons resonate in the 7.0-7.4 ppm region.[6] |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | The methoxy group protons are shielded and appear as a sharp singlet. This chemical shift is highly characteristic for methoxy groups on an aromatic ring.[7] |
| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H | The aromatic methyl group protons will appear as a singlet, typically in the 2.2-2.5 ppm range.[3] |
Predicted ¹³C NMR Spectral Analysis
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal.
A critical consideration in the ¹³C NMR of arylboronic acids is the signal for the carbon atom directly bonded to boron (the ipso-carbon). Boron has two NMR-active quadrupolar nuclei (¹⁰B and ¹¹B), which can cause significant broadening of the attached carbon's signal, often rendering it undetectable under standard acquisition conditions.[8][9][10]
Predicted ¹³C NMR Data Summary
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
|---|---|---|
| C1-B | 130 - 135 (often not observed) | The ipso-carbon signal is subject to quadrupolar broadening from the adjacent boron nucleus, making it weak or absent.[9] |
| C5-CH₃ | ~139 | The aromatic carbon bearing the methyl group. |
| C3-OCH₃ | ~160 | The aromatic carbon attached to the electronegative oxygen of the methoxy group is significantly deshielded and appears downfield. |
| C2, C4, C6 | 110 - 130 | These three aromatic CH carbons will have distinct chemical shifts reflecting their positions relative to the substituents. |
| -OCH₃ | ~55 | The carbon of the methoxy group is a classic indicator, typically found in the 55-60 ppm range. |
| -CH₃ | ~21 | The carbon of the aromatic methyl group appears in the aliphatic region of the spectrum. |
Experimental Protocol: NMR Spectrum Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Causality: The choice of solvent is critical. Boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, especially in non-polar, aprotic solvents like CDCl₃.[11] This equilibrium between the monomer and trimer can lead to broadened or multiple sets of peaks, complicating spectral interpretation. Using a deuterated alcohol like methanol-d₄ or adding a few drops of D₂O to the sample can break up these oligomers by forming boronate esters or through hydrolysis, resulting in sharper, more intelligible spectra.[5]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.[12]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. However, arylboronic acids present a unique challenge due to their thermal instability and tendency to dehydrate and trimerize into boroxines.[11][13]
The Boroxine Challenge
The analysis of boronic acids by techniques that involve heating, such as Gas Chromatography-MS (GC-MS) or direct probe Electron Ionization (EI), often fails to show the molecular ion of the monomer. Instead, the dominant species observed corresponds to the boroxine trimer, which forms through the loss of three water molecules from three boronic acid molecules. This can lead to significant misinterpretation of the molecular weight.
Modern Strategies for Accurate Analysis
Expertise in Action: To circumvent boroxine formation, the modern approach is to use "soft" ionization techniques that transfer the molecule into the gas phase with minimal energy. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a particularly powerful, high-throughput method for analyzing boronic acids without prior derivatization.[14][15]
Expected Ions for this compound (C₈H₁₁BO₃, Mol. Wt. 166.0 g/mol ):
-
Negative Ion ESI-MS [-]: This is often the most reliable mode. Expect a strong signal for the deprotonated molecule, [M-H]⁻, at m/z 165.0.[16]
-
Positive Ion ESI-MS [+]: Adduct formation is common. Expect to see the protonated molecule [M+H]⁺ at m/z 167.0, and potentially sodium [M+Na]⁺ or solvent adducts.[16][17]
-
High-Resolution MS (HRMS): This is the gold standard for formula confirmation. The calculated exact mass of the [M-H]⁻ ion is 165.0674. Observing this mass with high accuracy (typically <5 ppm error) provides definitive proof of the elemental composition.
Experimental Protocol: UPLC-ESI-MS Analysis
Objective: To obtain an accurate mass measurement and confirm the molecular formula while avoiding boroxine formation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the boronic acid (~10 µg/mL) in a suitable solvent mixture like 50:50 methanol/water.[18]
-
Chromatography (UPLC):
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for high-resolution mass measurements.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups. For this compound, the IR spectrum will be dominated by vibrations from the O-H, B-O, C-O, and aromatic C-H bonds.
Trustworthiness: The combined presence of a strong, broad O-H stretch and a very strong, sharp B-O stretch is a highly reliable indicator of a boronic acid functional group.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Peak Appearance | Rationale & Comparative Insights |
|---|---|---|---|---|
| Boronic Acid (O-H) | Stretching | 3200 - 3600 | Very Broad, Strong | The broadness is due to intermolecular hydrogen bonding between boronic acid molecules.[19][20] |
| Boronic Acid (B-O) | Asymmetric Stretch | 1320 - 1380 | Very Strong, Sharp | This is one of the most characteristic and intense peaks in the spectrum of a boronic acid.[21][22] |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium, Sharp | Typical for sp² C-H bonds. |
| Aliphatic C-H | Stretching | 2850 - 2980 | Medium, Sharp | From the methoxy (-OCH₃) and methyl (-CH₃) groups. |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Multiple bands are expected, corresponding to the phenyl ring skeletal vibrations. |
| Methoxy C-O | Asymmetric Stretch | ~1250 | Strong | Characteristic absorption for aryl ethers. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Objective: To quickly obtain a vibrational spectrum of the solid material to confirm functional groups.
Causality: ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation, unlike traditional KBr pellet methods.[23][24] It provides high-quality data by pressing the sample directly against a high-refractive-index crystal (like diamond or zinc selenide), ensuring good signal-to-noise.[25][26][27]
Methodology:
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid (a few milligrams) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, retract the clamp, remove the sample, and clean the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol).
Conclusion
The definitive structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, with the caveat of potential peak broadening from boroxine formation and quadrupolar effects. High-resolution ESI-MS offers unambiguous confirmation of the molecular formula, effectively bypassing the analytical challenges posed by the thermal instability of boronic acids. Finally, ATR-FTIR serves as a rapid and reliable method to verify the presence of the critical boronic acid and methoxy functional groups. By employing the predictive analyses and validated protocols within this guide, researchers can confidently confirm the identity and purity of this important synthetic building block.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. 725251-81-0|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. agilent.com [agilent.com]
- 24. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 27. mt.com [mt.com]
An In-Depth Technical Guide to the Safe Handling and Application of (3-Methoxy-5-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(3-Methoxy-5-methylphenyl)boronic acid , a key reagent in modern synthetic chemistry, offers significant potential in the development of novel pharmaceuticals and functional materials. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is well-established. However, a comprehensive understanding of its chemical properties, reactivity, and associated hazards is paramount to ensure its safe and effective use in the laboratory. This guide provides a detailed overview of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory guidelines.
Chemical and Physical Identity
This compound is an organoboron compound that serves as a versatile building block in organic synthesis. A clear understanding of its fundamental properties is the first step in its safe handling.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 725251-81-0[1][2][3] |
| Molecular Formula | C₈H₁₁BO₃[4] |
| Molecular Weight | 165.98 g/mol [5] |
| Appearance | White to off-white solid, often in crystalline or powder form. |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, eye contact, and ingestion.[3]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]
While specific toxicological studies on this compound are not extensively available in publicly accessible literature, the general toxicology of boronic acids and boric acid provides a basis for prudent handling. Boron-containing compounds can exhibit reproductive toxicity at high doses.[6] Therefore, minimizing exposure is a critical safety principle.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid material that may generate dust, as well as the preparation of solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in situations where there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.[7]
-
Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, an acid-resistant apron is recommended. Long pants and closed-toe shoes are mandatory in the laboratory.[8]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Diagram: PPE Protocol for Handling this compound
Caption: Required PPE for each stage of handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the chemical.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Inert Atmosphere: While many arylboronic acids are stable in air, for long-term storage and in certain sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[2]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area. Refrigerated storage is often recommended to ensure long-term stability.
-
Segregation: Store away from incompatible materials.
Reactivity and Applications in Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Reactivity Profile
-
Protodeboronation: Arylboronic acids can undergo protodeboronation, the cleavage of the C-B bond, especially under acidic or basic conditions and at elevated temperatures. This is a key pathway for degradation and can reduce reaction yields.
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols. This can be a desired transformation with the appropriate reagents but an unwanted side reaction in cross-coupling.
-
Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. This process is typically reversible upon the addition of water.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.
Generalized Reaction Scheme:
Where Ar-X is an aryl or vinyl halide or triflate.
Experimental Protocol: A Generalized Approach
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent system. Common solvents include toluene, dioxane, THF, and mixtures with water or ethanol.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If an aqueous base was used, separate the layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Diagram: Suzuki-Miyaura Reaction Workflow
Caption: A stepwise workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Waste Disposal
All waste containing this compound or its byproducts should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible wastes should be kept separate.[6]
-
Disposal: Dispose of hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its safe and effective use hinges on a thorough understanding of its hazards, proper handling and storage procedures, and appropriate emergency response protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and harness the full synthetic potential of this important compound.
References
- 1. globalchemmall.com [globalchemmall.com]
- 2. irnas.csic.es [irnas.csic.es]
- 3. This compound [chemdict.com]
- 4. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid | C15H16BBrO4 | CID 16217766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
A Comprehensive Technical Guide to (3-Methoxy-5-methylphenyl)boronic Acid for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of (3-Methoxy-5-methylphenyl)boronic Acid in Modern Synthesis
In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, substituted arylboronic acids have distinguished themselves as exceptionally versatile and enabling synthons, largely through their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of a particularly valuable, yet nuanced, member of this class: this compound.
This document moves beyond a simple cataloging of properties and suppliers. As a senior application scientist, my objective is to impart a field-proven understanding of this reagent, from procurement and quality control to its practical application in complex synthetic workflows. We will explore the causality behind experimental choices, ensuring that the protocols described are not merely recipes, but self-validating systems grounded in robust chemical principles. This guide is designed for the discerning researcher, scientist, and drug development professional who requires a deep, actionable understanding of this key synthetic intermediate.
I. Sourcing and Qualification of this compound: A Critical First Step
The integrity of any synthesis is fundamentally linked to the quality of its starting materials. For this compound, a reagent often employed in the synthesis of high-value pharmaceutical intermediates, rigorous supplier and batch qualification is not just recommended, but essential.
Criteria for Supplier Selection
When sourcing this compound, consider the following:
-
Purity and Analytical Transparency: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) with each batch, specifying the purity as determined by methods such as quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC). The CoA should also ideally include spectroscopic data (¹H NMR, ¹³C NMR, MS) that confirms the structure.
-
Consistency and Batch-to-Batch Reproducibility: For long-term research or development projects, batch-to-batch consistency is critical. Inquire about the supplier's quality management system and their ability to provide material from the same synthetic campaign for larger orders.
-
Physical Form: this compound is typically supplied as a solid. The physical form (e.g., crystalline powder vs. amorphous solid) can impact handling and solubility.
-
Availability of Anhydride Form: It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). The presence of the boroxine form is not necessarily an impurity, but it can affect the stoichiometry of reactions. A good supplier will often quantify the boronic acid content.
Major Commercial Suppliers
The following table provides a comparative overview of some of the key commercial suppliers of this compound. Note that stock levels and exact specifications may vary.
| Supplier | CAS Number | Typical Purity | Available Documentation |
| Sigma-Aldrich (Merck) | 725251-81-0 | ≥95% | CoA, SDS |
| BLD Pharm | 725251-81-0 | ≥97% | CoA, NMR, HPLC, LC-MS, UPLC |
| GlobalChemMall | 725251-81-0 | Inquire | Contact for details |
| Frontier Specialty Chemicals | Custom Synthesis | High Purity | Inquire |
| Oakwood Chemical | Custom Synthesis | Inquire | Inquire |
II. Synthesis, Purification, and Characterization: Ensuring Reagent Integrity
A thorough understanding of the synthesis of this compound is invaluable for anticipating potential impurities and for troubleshooting synthetic challenges.
Synthetic Pathway
The most common laboratory-scale synthesis of this compound proceeds via a Grignard or organolithium intermediate from the corresponding aryl bromide, followed by quenching with a trialkyl borate.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 3-Bromo-5-methylanisole
This protocol is adapted from established procedures for analogous arylboronic acids and should be performed by trained chemists with appropriate safety precautions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The system is purged with dry nitrogen.
-
Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask. A solution of 3-bromo-5-methylanisole (1.0 eq) in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to initiate the reaction (indicated by heat evolution and bubble formation). The remaining bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
-
Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield this compound as a white to off-white solid.
Characterization and Quality Control
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is a primary tool for confirming the structure. The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with appropriate chemical shifts and coupling patterns. The broad singlet for the B(OH)₂ protons is also a key feature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton. The carbon atom attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.
III. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier reagent for introducing the 3-methoxy-5-methylphenyl moiety into a target molecule via the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A General Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or a Schlenk flask) is added this compound (1.2-1.5 eq), the aryl or heteroaryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Degassed solvents (e.g., a mixture of 1,4-dioxane and water, toluene, or DMF) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The progress of the reaction is monitored by a suitable technique such as TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
IV. Safe Handling, Storage, and Disposal
The safe handling of all laboratory chemicals is of utmost importance. While arylboronic acids are generally considered to be of low to moderate toxicity, appropriate precautions should always be taken.[3][4]
Caption: Logical workflow for the safe handling of arylboronic acids.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
V. Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the context of medicinal chemistry, is well-documented.[1][6] A thorough understanding of its procurement, synthesis, handling, and application, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory. As the demand for novel, structurally diverse molecules continues to grow, particularly in the pharmaceutical and materials science sectors, the importance of strategically functionalized reagents like this compound is poised to increase. Future research will likely uncover new applications and more efficient synthetic methodologies, further solidifying the role of this compound as a key tool in the synthetic chemist's repertoire.
VI. References
-
BLD Pharm. This compound. --INVALID-LINK--
-
BLD Pharm. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid. --INVALID-LINK--
-
BLD Pharm. (3-Fluoro-2-methoxy-5-methylphenyl)boronic acid. --INVALID-LINK--
-
Boron Molecular. 3-Methoxycarbonyl-5-nitrophenylboronic acid. --INVALID-LINK--
-
ChemicalBook. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. --INVALID-LINK--
-
Chem-Impex. 3,5-Dimethoxyphenylboronic acid. --INVALID-LINK--
-
Chem-Impex. 4-Methoxy-3-methylphenylboronic acid. --INVALID-LINK--
-
Frontier Specialty Chemicals. Boronic Acids. --INVALID-LINK--
-
Lab Alley. How to Store Boric Acid. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Oakwood Chemical. 3-Methoxy-4-methylphenylboronic acid. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
PubChem. {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid. --INVALID-LINK--
-
PubChem. (4-Methoxyphenyl)boronic acid. --INVALID-LINK--
-
Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2016). The Suzuki–Miyaura reaction in the synthesis of heterocyclic compounds. Tetrahedron, 72(15), 1795-1837.
-
Royal Society of Chemistry. Supplementary Material. --INVALID-LINK--
-
Sigma-Aldrich. 3,5-Dimethoxyphenylboronic acid. --INVALID-LINK--
-
Sigma-Aldrich. 3-Methoxyphenylboronic acid. --INVALID-LINK--
-
Sigma-Aldrich. 4-Methoxyphenylboronic acid. --INVALID-LINK--
-
Storemasta. How to Store and Handle Chemicals in Laboratories: A Complete Guide. --INVALID-LINK--
-
Synlett. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. --INVALID-LINK--
-
The Myers Research Group. The Suzuki Reaction. --INVALID-LINK--
-
University of Glasgow. Guidance on Safe Storage of Chemicals in Laboratories. --INVALID-LINK--
-
University of Washington. Boric Acid. --INVALID-LINK--
-
Wiley Online Library. The Suzuki−Miyaura coupling between different aryl halides and various.... --INVALID-LINK--
-
Bajusz, D., & Gede, N. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. --INVALID-LINK--
-
GlobalChemMall. This compound. --INVALID-LINK--
-
Apollo Scientific. Best Practices for Chemical Storage in Research Labs. --INVALID-LINK--
-
Cirona, M., et al. (2017). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. --INVALID-LINK--
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. boronmolecular.com [boronmolecular.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. laballey.com [laballey.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to (3-Methoxy-5-methylphenyl)boronic acid: A Cornerstone Reagent in Modern Drug Discovery
Foreword: The Strategic Value of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry, the quest for molecular novelty and synthetic efficiency is paramount. Among the vast arsenal of chemical tools, arylboronic acids have established themselves as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet specific reagent: (3-Methoxy-5-methylphenyl)boronic acid (CAS 725251-81-0). Its unique substitution pattern—a meta-methoxy group and a meta-methyl group—offers a distinct electronic and steric profile that medicinal chemists can strategically exploit to fine-tune pharmacokinetics, optimize target engagement, and explore new intellectual property space. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind its synthesis, characterization, and application, thereby empowering users to leverage this reagent to its fullest potential.
Physicochemical Profile and Handling
Before delving into synthetic applications, a thorough understanding of the reagent's fundamental properties and safety considerations is essential. This ensures not only the integrity of the experimental results but also the safety of the laboratory personnel.
Core Properties
This compound is a white to off-white crystalline solid under standard conditions. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 725251-81-0 | [1][2] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White to light beige crystalline powder | [3] |
| Storage | Keep in a dark, dry, and sealed place at room temperature or refrigerated. | [2][3] |
Safety, Handling, and Storage: A Self-Validating System
Arylboronic acids, while generally stable, require careful handling to prevent degradation and ensure user safety. Establishing a self-validating handling protocol is critical for reproducible results.
Hazard Profile: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[3][4] Furthermore, it is crucial for drug development professionals to be aware that some arylboronic acids have been identified as potentially mutagenic in microbial assays, necessitating careful control of residual levels in active pharmaceutical ingredients (APIs).
Protocol for Safe Handling and Storage:
-
Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Ensure that safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. When handling larger quantities of the solid, a dust mask (e.g., N95) is recommended.
-
Dispensing: To prevent moisture-induced degradation (formation of boroxines), handle the reagent under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage of opened containers.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases. Refrigeration is often recommended to ensure long-term stability.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
This rigorous approach to handling ensures that the reagent's quality is maintained from storage to reaction, a foundational element of experimental reproducibility.
Synthesis and Characterization: Ensuring Reagent Quality
The quality of any starting material is a critical determinant of a reaction's success. This section details a reliable synthetic route to this compound and the analytical methods required to validate its identity and purity.
Retrosynthetic Analysis and Synthesis Protocol
The most common and field-proven method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate, derived from an aryl halide, with a boron electrophile.
Diagram 1: Retrosynthesis of this compound
Caption: Retrosynthetic pathway from the target boronic acid to the aryl bromide.
This retrosynthetic logic points to 1-bromo-3-methoxy-5-methylbenzene as the key starting material. The following protocol is adapted from established procedures for analogous compounds.[5]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-methoxy-5-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Formation of the Aryl Lithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: This low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent (THF) or undesired rearrangements. The halogen-metal exchange is typically rapid at this temperature.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryl lithium species.
-
Borylation: Add trimethyl borate (B(OMe)₃, 3.0 eq) dropwise, again maintaining the temperature below -70 °C. The borate ester is a weak electrophile, and the reaction with the highly nucleophilic aryl lithium is exothermic.
-
Causality Insight: A stoichiometric excess of the borate ester is used to ensure complete consumption of the valuable aryl lithium intermediate and to minimize the formation of diaryl or triaryl borane byproducts.
-
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis (Quench): Cool the mixture in an ice bath and carefully quench by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for at least 1 hour.
-
Causality Insight: The acidic workup hydrolyzes the initially formed borate ester to the desired boronic acid. Vigorous stirring is necessary to ensure complete hydrolysis in the biphasic mixture.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a water/acetone mixture or hexane/ethyl acetate) to yield pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized material is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
Expected NMR Data: While a publicly available, peer-reviewed spectrum was not identified in the initial literature survey, data from commercial suppliers and spectral prediction tools provide a reliable guide for characterization.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~7.95 (s, 2H, -B(OH )₂) - This signal is often broad and exchanges with D₂O.
-
~6.90 (s, 1H, Ar-H)
-
~6.85 (s, 1H, Ar-H)
-
~6.55 (s, 1H, Ar-H)
-
3.75 (s, 3H, -OCH ₃)
-
2.28 (s, 3H, Ar-CH ₃)
-
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
~159.5 (Ar-C-OMe)
-
~139.0 (Ar-C-Me)
-
~135.0 (Ar-C-B, often broad or not observed)
-
~122.0 (Ar-C-H)
-
~118.5 (Ar-C-H)
-
~111.0 (Ar-C-H)
-
~55.0 (-OC H₃)
-
~21.0 (Ar-C H₃)
-
Additional characterization by Mass Spectrometry (MS) should confirm the molecular weight (Expected [M+H]⁺ ≈ 167.08) and High-Performance Liquid Chromatography (HPLC) should be used to assess purity, which should ideally be >97% for use in sensitive catalytic reactions.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[6] This reaction is a cornerstone of modern synthesis, particularly in the construction of biaryl scaffolds common in pharmaceuticals.
The Catalytic Cycle: A Visual Workflow
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Pillar of Trustworthiness: This cycle represents a self-validating system. The regeneration of the active Pd(0) catalyst at the end of the cycle is what allows for the use of sub-stoichiometric, or catalytic, amounts of the expensive palladium metal, making the process economically viable and efficient.
-
Expert Insight on Transmetalation: The role of the base is not merely to be a proton scavenger. It is mechanistically crucial. The base activates the boronic acid by forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻).[7] This "ate" complex possesses a higher electron density on the aryl group, which facilitates the transfer of the organic moiety from boron to the palladium(II) center, a step known as transmetalation. The choice of base can significantly impact the reaction rate and yield.
A Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Step-by-Step Suzuki Coupling Protocol:
-
Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Causality Insight: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential competitive homocoupling or protodeboronation side reactions.
-
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vessel. Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water.
-
Causality Insight: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl product.
Impact of Substituents on Reactivity: Quantitative Insights
The electronic nature of the substituents on the phenylboronic acid can influence the rate of transmetalation. Electron-donating groups (EDGs), like the methoxy and methyl groups on our target molecule, generally increase the nucleophilicity of the aryl ring. This can lead to faster transmetalation and higher reaction yields compared to analogues with electron-withdrawing groups (EWGs).
A study on the Suzuki-Miyaura coupling of various substituted arylboronic acids with metalla-aromatics demonstrated this effect. High yields were consistently obtained when the boronic acid possessed an electron-donating group, such as a methoxy group in the para-position.[7] Conversely, boronic acids with electron-withdrawing substituents reacted sluggishly or led to decomposition.[7]
| Boronic Acid Substituent | Electronic Effect | Expected Impact on Suzuki Coupling Yield | Reference |
| 4-Methoxy | Strong EDG | High Yield | [7] |
| 3-Methoxy-5-methyl | Moderate EDG | Good to High Yield | General Principle |
| 4-Formyl | Strong EWG | Low Yield | [8] |
| 4-Trifluoromethyl | Strong EWG | Trace Product / Decomposition | [7] |
Applications in Drug Discovery: A Case Study
The true value of this compound is realized in its application as a building block for complex, biologically active molecules. Its structure is frequently incorporated into scaffolds targeting a range of diseases. For instance, this moiety is relevant in the synthesis of inhibitors for signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in cancer.[9]
While a specific clinical drug containing the precise (3-Methoxy-5-methylphenyl) moiety was not identified, its structural motifs are prevalent in kinase inhibitor research. For example, in the development of novel Aurora kinase inhibitors for MYC-driven cancers, related pyrimidine derivatives are synthesized via Suzuki couplings with various substituted phenylboronic acids to explore the structure-activity relationship (SAR).[3] The 3-methoxy-5-methyl substitution pattern provides a unique combination of moderate electron-donating character and specific steric bulk that can be used to optimize binding in a kinase active site, potentially enhancing selectivity or potency while improving metabolic stability. The methoxy group can act as a hydrogen bond acceptor, while the methyl group can occupy a hydrophobic pocket, both of which are key interactions in ligand-protein binding.
Conclusion
This compound is more than just another reagent; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and robust performance in the Suzuki-Miyaura coupling make it a reliable and versatile building block. By understanding the mechanistic principles behind its use and adhering to rigorous handling and characterization protocols, researchers can confidently incorporate this valuable scaffold into their drug discovery programs. The unique electronic and steric features conferred by its substitution pattern offer a nuanced approach to modulating biological activity, making it a key component in the ongoing development of next-generation therapeutics.
References
- 1. 4,4'-Trimethylenedipyridine(17252-51-6) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.unibo.it [cris.unibo.it]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 8. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of (3-Methoxy-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: (3-Methoxy-5-methylphenyl)boronic acid, a substituted aromatic boronic acid, is a versatile building block in modern organic synthesis. Its unique electronic and steric properties make it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical properties of this compound, offering critical data and procedural insights for its effective application in research and development.
Core Molecular and Physical Characteristics
This compound, with the CAS number 725251-81-0, possesses a molecular formula of C₈H₁₁BO₃ and a molecular weight of approximately 165.98 g/mol .[1] Under standard laboratory conditions, it exists as a solid. For optimal stability, it is recommended to store the compound under an inert atmosphere at temperatures between 2-8°C.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 725251-81-0 | [3][4][5] |
| Molecular Formula | C₈H₁₁BO₃ | [1] |
| Molecular Weight | 165.98 g/mol | |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | [4] |
Solubility Profile
The solubility of boronic acids is critical for reaction setup and purification. While specific quantitative solubility data for this compound is not extensively documented, general trends for similar phenylboronic acids can be informative. Phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether and tetrahydrofuran) and ketones (such as acetone), moderate solubility in chloroalkanes (like chloroform), and very low solubility in hydrocarbons (e.g., methylcyclohexane).[6] For the related 3-methoxyphenylboronic acid, it is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[7]
The presence of the methoxy and methyl groups on the phenyl ring of the title compound is expected to influence its polarity and, consequently, its solubility in various organic solvents. Experimental determination of solubility in a range of common laboratory solvents is recommended for specific applications.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the verification of molecular structure and purity. Although experimentally obtained spectra for this compound are not widely published, theoretical data and spectra of analogous compounds provide a strong basis for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3,5-substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals would correspond to the carbon attached to the boron atom, the aromatic carbons, the methoxy carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For the related 3-methoxyphenylboronic acid, key vibrational modes have been studied using DFT calculations, showing C-O-C stretching bands around 1228, 1029, and 841 cm⁻¹ in the FT-Raman spectrum and at 1030 and 835 cm⁻¹ in the FT-IR spectrum.[8] Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[8]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type |
| 3400-3200 | O-H stretch (boronic acid) |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (methoxy and methyl) |
| ~1600, ~1470 | Aromatic C=C stretch |
| 1380-1320 | B-O stretch |
| 1250-1000 | C-O stretch (methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
Structural Analysis
To date, no publicly available crystal structure data for this compound has been found. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which is common in boronic acids, often leading to the formation of dimers or oligomers.
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash hands thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
The following are generalized protocols for the determination of the key physical properties discussed.
Melting Point Determination
-
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
-
Diagram 1: Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid sample.
Spectroscopic Sample Preparation and Analysis
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the boronic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak.
-
Diagram 2: Generalized Spectroscopic Analysis Workflow
Caption: A workflow for preparing and analyzing a solid sample using various spectroscopic techniques.
Conclusion
This compound is a valuable synthetic intermediate. While a complete, experimentally verified dataset of its physical properties is not yet consolidated in the public domain, this guide provides the most current available information and predictive insights based on analogous compounds. For mission-critical applications, it is strongly recommended that researchers and drug development professionals perform in-house characterization to confirm these properties.
References
Methodological & Application
Application Notes & Protocols: (3-Methoxy-5-methylphenyl)boronic acid in Medicinal Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
The ascent of boronic acids as indispensable reagents in medicinal chemistry is intrinsically linked to the power and versatility of the Suzuki-Miyaura cross-coupling reaction.[1][2] These organoboron compounds are generally stable, exhibit low toxicity, and possess a high degree of functional group tolerance, making them ideal building blocks for the synthesis of complex bioactive molecules.[3] Since the FDA approval of the boronic acid-containing drug Bortezomib (Velcade®) in 2003, interest in boron-containing compounds has surged, leading to further approvals and a deeper appreciation for their utility in drug design.[4][5][6]
(3-Methoxy-5-methylphenyl)boronic acid is a particularly valuable, though not commonplace, reagent. Its utility lies not in the boron moiety itself being incorporated into a final drug, but in its role as a carrier for the 3-methoxy-5-methylphenyl fragment. This specific substitution pattern offers a unique combination of electronic and steric properties: a moderately electron-donating methoxy group and a lipophilic, weakly electron-donating methyl group, positioned meta to the point of coupling. This arrangement allows medicinal chemists to strategically probe specific regions of a target's binding pocket, fine-tuning properties like metabolic stability, solubility, and ligand-receptor interactions. This guide provides a detailed overview of its application, focusing on the mechanistic rationale behind protocol design and offering a robust experimental procedure.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective use and storage. Boronic acids can be susceptible to dehydration to form cyclic boroxines, although this equilibrium is often reversible under reaction conditions.
| Property | Value |
| Chemical Formula | C₈H₁₁BO₃ |
| Molecular Weight | 165.98 g/mol |
| CAS Number | 725251-81-0[7] |
| Appearance | White to off-white solid |
| Melting Point | ~210 °C |
| Storage Conditions | Store at room temperature, keep dry. Inert atmosphere recommended. |
Handling Insights: While generally stable, prolonged exposure to moisture should be avoided. For reactions requiring strictly anhydrous conditions, it is advisable to dry the reagent in a vacuum oven before use.
Section 2: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate.[8][9]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle. A deep understanding of this cycle is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step.[8][10]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Causality of Component Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The electronic properties of this compound (electron-rich) guide these choices.
-
Palladium Catalyst & Ligand: For electron-rich boronic acids coupling with common aryl bromides or chlorides, a catalyst system with bulky, electron-rich phosphine ligands is often optimal. These ligands stabilize the Pd(0) state and promote the oxidative addition step.
-
Pd(PPh₃)₄: A reliable, general-purpose catalyst. It comes pre-ligated, simplifying reaction setup.
-
Pd(dppf)Cl₂: Excellent for coupling with heteroaryl halides. The dppf ligand's wide "bite angle" facilitates reductive elimination.
-
Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos): These modern, highly active catalyst systems (Buchwald ligands) are powerful for challenging couplings, including those with aryl chlorides or sterically hindered partners.[13]
-
-
Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid to form the boronate complex.[12]
-
Potassium Carbonate (K₂CO₃): A cost-effective, moderately strong base suitable for many standard couplings.[14]
-
Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can accelerate sluggish reactions.[8]
-
Potassium Phosphate (K₃PO₄): Often used for reactions sensitive to stronger bases or those prone to side reactions.
-
-
Solvent: The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous (base) phases.
Section 3: Protocol - Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine
This protocol provides a robust starting point for coupling with a common nitrogen-containing heterocycle, a frequent motif in medicinal chemistry.
Materials & Reagents
-
This compound (1.2 equiv.)
-
2-Bromopyridine (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
Triphenylphosphine [PPh₃] (0.08 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard workup and purification solvents (Ethyl Acetate, Hexanes, Brine)
Step-by-Step Methodology
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in ~1 mL of dioxane. Stir for 10-15 minutes at room temperature. This allows the active Pd(0)(PPh₃)₄ species to form in situ.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (e.g., 1.0 mmol, 158 mg), this compound (1.2 mmol, 199 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The mixture should be a suspension.
-
Catalyst Addition: Add the pre-formed catalyst solution from step 1 to the reaction mixture via syringe.
-
Heating: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20-30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes to yield the pure product, 2-(3-Methoxy-5-methylphenyl)pyridine.
Reaction Optimization & Troubleshooting
If the initial reaction provides a low yield, systematic optimization is necessary.
| Parameter | Variable Options | Rationale for Change |
| Catalyst/Ligand | Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos | For heteroaromatic partners or unreactive halides, a more robust catalyst system may be required to facilitate oxidative addition.[13][15] |
| Base | Cs₂CO₃, K₃PO₄ | A stronger, more soluble base like Cs₂CO₃ can accelerate transmetalation. K₃PO₄ is a milder option if base-mediated side reactions are suspected.[8][14] |
| Solvent System | Toluene/H₂O, Anhydrous THF | Toluene can be used at higher temperatures. Anhydrous conditions (with a soluble base) can sometimes prevent boronic acid decomposition.[15] |
| Temperature | 80 °C to 110 °C | Increasing temperature can overcome the activation energy barrier for oxidative addition, but may also increase side product formation.[14] |
Common Issues:
-
No Reaction/Low Conversion: Catalyst may be inactive, or the reaction temperature may be too low. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
Homocoupling of Boronic Acid: This side product (3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl) can form, especially at high temperatures or if the reaction is oxygen-contaminated. Using a slight excess of the boronic acid is standard, but a large excess can favor this pathway.
-
Deborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or water, especially under harsh basic conditions or prolonged heating.
Section 4: Application in Structure-Activity Relationship (SAR) Studies
The true value of this compound is realized when it is used to systematically probe a biological target. By introducing the 3-methoxy-5-methylphenyl group, a medicinal chemist can test several hypotheses simultaneously.
-
Probing a Hydrophobic Pocket: The methyl group adds lipophilicity, potentially improving binding affinity through hydrophobic interactions.
-
Introducing a Hydrogen Bond Acceptor: The oxygen of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with a donor residue (e.g., -NH or -OH) in the protein target.
-
Blocking Metabolism: The meta positions are common sites for oxidative metabolism by cytochrome P450 enzymes. Substituting these positions with groups like methyl or methoxy can block this metabolic pathway, increasing the compound's half-life.
-
Controlling Conformation: The substitution pattern can influence the preferred dihedral angle between the two coupled aryl rings, locking the molecule into a more bioactive conformation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 725251-81-0|this compound|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Methoxy-5-methylphenyl)boronic acid in Cross-Coupling Reactions
Abstract
(3-Methoxy-5-methylphenyl)boronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the construction of complex biaryl structures. Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group, imparts specific reactivity and steric properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reaction conditions for this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines are presented to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Significance of Substituted Biaryls
The biaryl motif is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The carbon-carbon bond connecting two aromatic rings is a critical linkage that defines the three-dimensional structure and, consequently, the biological activity or material properties of these molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely adopted methods for the synthesis of biaryls due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[2][3]
This compound (CAS No. 725251-81-0) serves as a key precursor for introducing the 3-methoxy-5-methylphenyl moiety into target molecules.[4][5] This particular substitution pattern is of interest in drug discovery as the methoxy and methyl groups can influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets.
Physicochemical Properties and Handling
-
Molecular Formula: C₈H₁₁BO₃[4]
-
Molecular Weight: 165.98 g/mol [6]
-
Appearance: Typically a white to off-white solid.
-
Storage: this compound should be stored in a cool, dry place under an inert atmosphere, as boronic acids can be susceptible to dehydration to form boroxines, and protodeboronation under certain conditions.[6] Refrigeration is recommended for long-term storage.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (the boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base plays a crucial role in activating the boronic acid for the transmetalation step.[2]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of catalyst, base, and solvent. The following table summarizes common starting points for reactions involving this compound.
| Component | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(OAc)₂ and PdCl₂(dppf) are often used with additional phosphine ligands and are generally more air-stable. For challenging couplings, specialized ligands such as those from the Buchwald or Fu groups may be necessary.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | The choice of base can significantly impact the reaction rate and yield. K₂CO₃ is a common and cost-effective choice. For sterically hindered substrates or less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. Ba(OH)₂ can also be beneficial in certain cases.[9] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Aqueous mixtures (e.g., Toluene/Ethanol/Water) | The solvent system influences the solubility of the reagents and the reaction temperature. Aprotic solvents like toluene and dioxane are widely used. The addition of water or ethanol can facilitate the dissolution of the base and the boronic acid, often accelerating the reaction.[6] |
| Aryl Halide/Triflate | Aryl Iodides > Aryl Bromides > Aryl Triflates >> Aryl Chlorides | The reactivity of the electrophilic partner generally follows this trend.[2] Couplings with aryl chlorides are more challenging and typically require more active catalyst systems with specialized, electron-rich, and bulky phosphine ligands. |
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted phenylboronic acids.[10]
Workflow for the Synthesis of this compound
Figure 2: Workflow for the synthesis of the title boronic acid.
Step-by-Step Procedure:
-
To a solution of 1-bromo-3-methoxy-5-methylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (typically 1.1 equiv., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
To the reaction mixture, add triisopropyl borate (1.2 equiv.) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour to hydrolyze the borate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.
Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Experimental Setup for Suzuki-Miyaura Coupling
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
In a reaction vessel (e.g., a Schlenk flask), combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Certain palladium/ligand combinations. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Screen different palladium catalysts and ligands. |
| Protodeboronation | Presence of protic sources; Prolonged reaction times at high temperatures. | Use anhydrous solvents if possible. Monitor the reaction closely and stop it once the starting material is consumed. The use of boronic esters can sometimes mitigate this issue. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the eluent system for column chromatography. Recrystallization of the product may be an alternative purification method. |
Conclusion
This compound is a valuable reagent for the synthesis of substituted biaryl compounds, which are of high interest in pharmaceutical and materials science research. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its application. By carefully selecting the reaction conditions, including the palladium catalyst, base, and solvent system, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this compound in organic synthesis.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calpaclab.com [calpaclab.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Cross-Coupling with (3-Methoxy-5-methylphenyl)boronic Acid
For inquiries, please contact: --INVALID-LINK--
Introduction
(3-Methoxy-5-methylphenyl)boronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its unique substitution pattern, featuring both an electron-donating methoxy group and a weakly activating methyl group, imparts specific reactivity and properties that are of significant interest to researchers in medicinal chemistry and materials science. This document provides an in-depth guide to the application of this compound in various palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to ensure successful implementation in your laboratory.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H11BO3 |
| Molecular Weight | 165.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 160-163 °C[1] |
| CAS Number | 725251-81-0[2] |
Section 1: The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.[3][7]
Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add water (1 mL) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Considerations for Success
-
Choice of Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a common starting point, electron-rich and bulky phosphine ligands, such as those developed by Buchwald and Fu, can be highly effective for challenging couplings, including those with aryl chlorides.[4][8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Section 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[9][10][11] This reaction is an attractive alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and in the presence of air.[10][12]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Suzuki-Miyaura reaction. A plausible catalytic cycle involves the formation of a copper(II) species which undergoes transmetalation with the boronic acid. The resulting copper-aryl intermediate can then react with the amine or alcohol. Reductive elimination from a copper(III) intermediate, formed via oxidation, is thought to yield the final product and a copper(I) species, which is then re-oxidized to complete the cycle.[10][13]
Protocol for Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base/ligand
-
Dichloromethane (DCM) or other suitable solvent
-
Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and copper(II) acetate (1.2 mmol, 1.2 equiv).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv).
-
If the amine or other reagents are sensitive to moisture, add activated 4Å molecular sieves.
-
Stir the reaction mixture at room temperature, open to the air, for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the filtrate with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Critical Parameters
-
Copper Source: Copper(II) acetate is the most common catalyst, but other copper salts can also be effective.[10]
-
Base/Ligand: Pyridine often serves as both a base and a ligand, but other nitrogen-based ligands can be employed to improve yields.[14]
-
Atmosphere: A key advantage of the Chan-Lam coupling is its tolerance to air, which simplifies the experimental setup.[10][12]
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[15][16] It is a highly versatile and widely used method in pharmaceutical and materials chemistry.[17][18]
Mechanistic Cycle
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine and deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][19]
Protocol for Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of an aryl bromide with an amine, which can be adapted for use with this compound by first converting it to the corresponding aryl halide.
Materials:
-
Aryl bromide
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Toluene or another suitable anhydrous, deoxygenated solvent
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, deoxygenated toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Essential Considerations
-
Ligand Choice: The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in expanding the scope of this reaction.[19] The choice of ligand is often substrate-dependent.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium tert-butoxide and lithium hexamethyldisilazide (LHMDS) are commonly used.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so it is crucial to perform the reaction under strictly anhydrous and anaerobic conditions.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst and ligands. |
| Poor choice of reaction conditions | Screen different ligands, bases, solvents, and temperatures. | |
| Protodeboronation of boronic acid | Base-promoted decomposition | Use a milder base (e.g., KF); consider base-free conditions if applicable.[20] |
| Homocoupling of boronic acid | Oxidative homocoupling | Ensure rigorous exclusion of oxygen; consider using a different palladium precursor.[6] |
| Formation of byproducts | Side reactions of starting materials or products | Adjust stoichiometry; lower reaction temperature; change solvent. |
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of organic molecules through cross-coupling reactions. The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions provide powerful and versatile methods for the formation of C-C, C-N, and C-O bonds. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this building block to achieve their synthetic goals. The protocols provided herein serve as a solid foundation for developing robust and efficient cross-coupling procedures.
References
- 1. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 725251-81-0|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
(3-Methoxy-5-methylphenyl)boronic acid: A Strategic Building Block for Bioactive Molecules
Application Note & Protocols
Introduction: The Strategic Advantage of the 3-Methoxy-5-methylphenyl Moiety
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel bioactive molecules. (3-Methoxy-5-methylphenyl)boronic acid has emerged as a particularly valuable reagent, primarily due to its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.[1][2]
The strategic advantage of the (3-methoxy-5-methylphenyl) moiety lies in the nuanced influence of its substituents on the physicochemical and pharmacological properties of the final compound. The meta-methoxy group, an electron-donating substituent, can modulate the electronic character of the phenyl ring, impacting reactivity and potential interactions with biological targets.[3] The methyl group, also electron-donating, further influences the lipophilicity and metabolic stability of the molecule. The specific 3,5-disubstitution pattern provides a distinct structural motif that can be exploited for optimizing target binding and selectivity. This application note will provide a detailed exploration of the use of this compound as a building block in the synthesis of bioactive molecules, with a focus on practical experimental protocols and the underlying scientific rationale.
Core Application: Synthesis of APD791, a 5-HT2A Receptor Inverse Agonist
A prime example of the successful application of this compound is in the synthesis of APD791 , a highly selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist. This compound has been investigated for the treatment of arterial thrombosis. The 3-methoxy-5-methylphenyl group in APD791 is a key component of the molecule, contributing to its high affinity and selectivity for the 5-HT2A receptor.
The Role of the 3-Methoxy-5-methylphenyl Moiety in APD791's Bioactivity
The structure-activity relationship (SAR) studies for APD791 revealed the importance of the substitution pattern on the benzamide phenyl ring. The 3-methoxy-5-methyl arrangement was found to be optimal for achieving a balance of high potency, selectivity against related receptors (5-HT2B and 5-HT2C), and favorable pharmacokinetic properties. The methoxy and methyl groups are believed to engage in specific hydrophobic and electronic interactions within the receptor's binding pocket, thereby enhancing the compound's affinity and inverse agonist activity.
Experimental Workflow for the Synthesis of APD791 via Suzuki-Miyaura Coupling
The key step in the synthesis of APD791 involves the Suzuki-Miyaura coupling of this compound with a suitable aryl halide partner. The following diagram illustrates the general workflow:
Caption: General workflow for the synthesis of an APD791 precursor.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Aryl Halide (e.g., substituted bromopyrazole) | - | 1.0 | - |
| This compound | 165.99 | 1.2 | 199 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| 1,4-Dioxane | 88.11 | - | 10 mL |
| Water | 18.02 | - | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Broader Applications in Kinase Inhibitor Synthesis
The 3-methoxy-5-methylphenyl motif is also a valuable scaffold in the design and synthesis of kinase inhibitors, a critical class of therapeutics, particularly in oncology. The specific substitution pattern can influence the orientation of the molecule within the ATP-binding pocket of the kinase, contributing to both potency and selectivity.
For instance, the core structure is relevant to the synthesis of inhibitors of Tropomyosin receptor kinases (TRKs), such as Larotrectinib and Entrectinib .[4][5] While the exact this compound may not be directly used in all published synthetic routes for these specific drugs, closely related intermediates are employed, and the underlying chemical principles are the same. The Suzuki-Miyaura reaction provides a convergent and efficient method for constructing the complex biaryl cores of these inhibitors.
General Catalytic Cycle of the Suzuki-Miyaura Reaction
The versatility of this compound in these syntheses stems from the robust and well-understood mechanism of the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile and Strategic Building Block
This compound is a powerful and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility is exemplified in the creation of complex pharmaceuticals such as 5-HT2A receptor inverse agonists and kinase inhibitors. The strategic placement of the methoxy and methyl groups provides medicinal chemists with a tool to fine-tune the electronic and steric properties of their target molecules, ultimately leading to improved potency, selectivity, and pharmacokinetic profiles. The robust and well-established protocols for its use in Suzuki-Miyaura cross-coupling reactions further solidify its importance in modern drug discovery and development.
References
- 1. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 4. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Reactions of (3-Methoxy-5-methylphenyl)boronic acid
Introduction: The Versatility of (3-Methoxy-5-methylphenyl)boronic acid in Modern Synthesis
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of both an electron-donating methoxy group and a moderately sterically demanding methyl group at the meta positions of the phenyl ring imparts unique electronic and steric properties to this reagent. These characteristics necessitate a carefully considered approach to catalyst selection to ensure high efficacy and selectivity in cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalyst selection principles and detailed experimental protocols for two of the most pertinent transformations involving this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation. The protocols and insights provided herein are grounded in established mechanistic principles and aim to furnish a robust starting point for reaction optimization.
PART 1: The Strategic Selection of Catalysts for this compound
The electronic and steric profile of this compound—an electron-rich and moderately hindered arylboronic acid—plays a pivotal role in determining the optimal catalytic system. The electron-donating nature of the methoxy group can influence the transmetalation step in the catalytic cycle, while the steric bulk of the flanking methyl group can impact both the oxidative addition and reductive elimination steps.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[1][2] The choice of palladium catalyst and, more critically, the ancillary ligand is paramount for achieving high yields and turnover numbers, especially with substrates like this compound.
Causality Behind Catalyst Choice:
-
Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be effective, pre-catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly employed due to their commercial availability and reliability.[3][4] The active Pd(0) species is generated in situ.
-
Ligand Selection: The ligand is the most critical component for modulating the reactivity of the palladium center. For electron-rich and sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often superior.[5][6] These ligands promote the reductive elimination step, which can be rate-limiting for sterically demanding substrates, and facilitate the oxidative addition of the aryl halide.[5] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, have demonstrated exceptional performance in challenging Suzuki-Miyaura couplings.[7][8]
Logical Flow of Catalyst System Selection for Suzuki-Miyaura Coupling:
Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.
Copper-Catalyzed Chan-Lam Coupling: Constructing C-N Bonds
The Chan-Lam coupling provides a powerful and often milder alternative to the Buchwald-Hartwig amination for the formation of C-N bonds, utilizing copper catalysts.[9][10][11] This reaction is particularly advantageous as it can often be performed under aerobic conditions.[9][10]
Causality Behind Catalyst Choice:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used and cost-effective catalyst for Chan-Lam reactions.[12][13] Other copper sources like CuCl₂ and Cu(OTf)₂ can also be effective.[11] The active catalytic species is believed to be a Cu(III) intermediate.[9]
-
Ligand Selection: While some Chan-Lam couplings can proceed without a ligand, the addition of a ligand often accelerates the reaction and improves yields. Simple nitrogen-based ligands like pyridine or bidentate ligands such as TMEDA (tetramethylethylenediamine) and phenanthroline derivatives are frequently employed.[9][13][14] These ligands stabilize the copper center and facilitate the catalytic cycle.
-
Base and Oxidant: The reaction is typically performed in the presence of a mild base, such as pyridine or triethylamine, which also can act as a ligand.[9][15] Molecular oxygen from the air often serves as the terminal oxidant to regenerate the active copper catalyst.[10][11]
Catalytic Cycle for Chan-Lam N-Arylation:
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Versatility of (3-Methoxy-5-methylphenyl)boronic Acid in Advanced Materials Synthesis
(3-Methoxy-5-methylphenyl)boronic acid , a versatile organoboron compound, has emerged as a crucial building block in the realm of materials science. Its unique structural features and reactivity make it an invaluable synthon for the creation of sophisticated organic materials with tailored electronic and photophysical properties. This guide provides an in-depth exploration of its applications, particularly in the development of materials for organic light-emitting diodes (OLEDs), and offers detailed protocols for its use in synthetic procedures.
Core Principles and Synthetic Utility
At the heart of the application of this compound lies the robust and highly efficient Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the construction of complex molecular architectures. The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of this particular boronic acid offer several advantages:
-
Electronic Tuning: The electron-donating nature of the methoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is critical for optimizing charge injection and transport in electronic devices.
-
Solubility Enhancement: The presence of the methyl and methoxy groups can improve the solubility of the final polymer or molecule in organic solvents, facilitating material processing and device fabrication.
-
Morphological Control: These substituents can impact the solid-state packing and morphology of the material, which in turn affects its charge transport properties and photophysical behavior.
Application in Hole Transport Materials for OLEDs
A significant application of this compound is in the synthesis of hole transport materials (HTMs) for OLEDs. HTMs are essential components that facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the device. The design of effective HTMs requires careful tuning of their electronic properties, thermal stability, and morphological characteristics.
The (3-Methoxy-5-methylphenyl) moiety can be incorporated into larger conjugated molecules, such as triarylamine derivatives, to create HTMs with desirable properties. The methoxy and methyl groups can help to prevent crystallization of the material in the solid state, leading to the formation of stable amorphous films, which are beneficial for device longevity and performance.
Workflow for Synthesis of a Triarylamine-based Hole Transport Material
The following diagram illustrates a typical synthetic workflow for preparing a hole transport material using this compound.
Caption: Synthetic workflow for a hole transport material.
Detailed Experimental Protocol: Synthesis of a Triarylamine-based Hole Transport Material
This protocol details the synthesis of a model hole transport material, N,N-bis(3-methoxy-5-methylphenyl)-4-aminobiphenyl, via a double Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 725251-81-0 | C₈H₁₁BO₃ | 165.98 |
| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 233.10 |
| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | 812.59 |
| Potassium Acetate | 127-08-2 | C₂H₃KO₂ | 98.14 |
| 4,4'-Dibromo-N,N-diphenylaniline | 88450-43-3 | C₁₈H₁₃Br₂N | 403.11 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 |
| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Step-by-Step Procedure
Part 1: Synthesis of 4-Biphenylboronic acid pinacol ester
-
To a 250 mL three-necked flask under a nitrogen atmosphere, add 4-bromobiphenyl (10.0 g, 42.9 mmol), bis(pinacolato)diboron (12.0 g, 47.2 mmol), and potassium acetate (12.6 g, 128.7 mmol).
-
Add 100 mL of anhydrous 1,4-dioxane to the flask.
-
Degas the mixture with nitrogen for 20 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.70 g, 0.86 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (10:1) as the eluent to yield 4-biphenylboronic acid pinacol ester as a white solid.
Part 2: Synthesis of N,N-bis(3-methoxy-5-methylphenyl)-4-aminobiphenyl
-
To a 250 mL three-necked flask under a nitrogen atmosphere, add 4,4'-dibromo-N,N-diphenylaniline (5.0 g, 12.4 mmol), this compound (5.14 g, 31.0 mmol), and sodium carbonate (5.25 g, 49.6 mmol).
-
Add a mixture of toluene (80 mL), ethanol (20 mL), and deionized water (20 mL) to the flask.
-
Degas the mixture with nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.72 g, 0.62 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90 °C) and stir for 24 hours.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane (3:1) as the eluent.
-
Further purify the product by recrystallization from a mixture of hexane and ethyl acetate to obtain N,N-bis(3-methoxy-5-methylphenyl)-4-aminobiphenyl as a white crystalline solid.
Characterization of the Final Product
The structure and purity of the synthesized hole transport material should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature, which are crucial for device applications.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
-
Photoluminescence Spectroscopy: To study the emissive properties of the material.
The expected outcome is a high-purity material with thermal stability suitable for vacuum deposition and electrochemical properties that facilitate efficient hole injection and transport in an OLED device.
Broader Applications in Materials Science
Beyond OLEDs, this compound and its derivatives are finding applications in other areas of materials science:
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of solar cells.
-
Chemical Sensors: The boronic acid moiety can act as a recognition site for diols, such as saccharides, leading to changes in fluorescence or other optical properties upon binding. This allows for the development of chemosensors for biological and environmental monitoring.
-
Conjugated Polymers for Electronics: Incorporation of the (3-Methoxy-5-methylphenyl) unit into the backbone of conjugated polymers can be used to tune their bandgap, solubility, and processability for applications in transistors and other electronic devices.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced organic materials. Its utility in fine-tuning the electronic, optical, and morphological properties of these materials makes it a valuable tool for researchers and scientists in the fields of organic electronics, sensor technology, and polymer chemistry. The provided protocols offer a practical starting point for the synthesis and exploration of novel materials based on this important synthon.
Application Notes and Protocols for the Scale-Up Synthesis with (3-Methoxy-5-methylphenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth technical overview and practical protocols for the scale-up of processes involving (3-Methoxy-5-methylphenyl)boronic acid, a key building block in the synthesis of complex biaryl molecules for the pharmaceutical and agrochemical industries. The electron-rich nature of this boronic acid, conferred by the methoxy and methyl substituents, presents unique considerations for reaction optimization and scale-up to ensure high yield, purity, and process safety.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction parameter selection, process control, safety, and product purification, moving from bench-scale to larger-scale production.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties is paramount for a successful and safe scale-up.
This compound
-
CAS Number: 725251-81-0[3]
-
Molecular Formula: C₈H₁₁BO₃
-
Molecular Weight: 165.98 g/mol
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Melting Point | Not widely reported, similar compounds suggest >150°C | |
| Solubility | Soluble in many polar organic solvents like THF, Dioxane, and alcohols. | [4] |
Safety and Handling
Arylboronic acids, including this compound, require careful handling, especially on a larger scale.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. For large-scale operations, a dust respirator is recommended.[5][6]
-
Handling: Avoid dust formation.[6] Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.[5] Some boronic acids are air-sensitive and hygroscopic; storage under an inert atmosphere is recommended for long-term stability.[7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Protocol: Synthesis of a Biaryl Compound
This section details a representative protocol for the scale-up of a Suzuki-Miyaura coupling reaction using this compound and a generic aryl bromide (Ar-Br).
Reaction Parameters for Scale-Up
The successful transition from bench to plant requires careful consideration of several key parameters.
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale Considerations | Rationale |
| Catalyst Loading | 1-5 mol% | 0.05-1 mol% | Cost-effectiveness and reduction of palladium contamination in the final product are critical on a large scale.[1] |
| Solvent System | Anhydrous Toluene, Dioxane, THF | 2-MeTHF, t-Amyl alcohol, Water with surfactants | Green solvents are preferred for industrial applications. Biphasic systems can facilitate product isolation and catalyst recycling.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (aq. solution) | K₂CO₃, K₃PO₄ (often as a solid) | Cost and ease of handling are major factors. The choice of base can significantly impact reaction kinetics and impurity profiles.[9] |
| Temperature | 80-110 °C | Optimized for process safety and energy efficiency. Exotherm control is critical. | Maintaining a consistent temperature profile in large reactors is challenging and crucial for reproducibility.[10] |
| Reaction Time | 2-24 hours | Monitored by in-process controls (e.g., HPLC) | Reaction times may differ at scale due to mixing and heat transfer efficiencies. |
| Agitation | Magnetic stirring | Mechanical overhead stirring | Efficient mixing is vital to ensure homogeneity, especially in heterogeneous mixtures, and to maintain consistent heat transfer.[10] |
Detailed Step-by-Step Protocol (Illustrative 1 kg Scale)
Materials:
-
This compound (1.05 eq.)
-
Aryl Bromide (Ar-Br) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) (0.1 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (0.2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Solvent (e.g., 2-Methyltetrahydrofuran)
-
Water (degassed)
Equipment:
-
Appropriately sized glass-lined reactor with overhead mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Addition funnel/pump for controlled additions.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Crystallization vessel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.[11]
-
Charging of Solids: Charge the reactor with the aryl bromide, this compound, potassium carbonate, palladium catalyst, and phosphine ligand under a nitrogen blanket.
-
Solvent Addition: Add the 2-Methyltetrahydrofuran to the reactor.
-
Degassing: Begin agitation and sparge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with controlled heating.
-
Water Addition: Add the degassed water to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.[12] The reaction is considered complete when the starting aryl bromide is consumed.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up and Phase Separation: Add water and a suitable organic solvent (e.g., toluene) to the reactor. Stir and then allow the layers to separate. The aqueous layer is drained.
-
Aqueous Washes: Wash the organic layer with brine to remove residual inorganic salts.
-
Palladium Scavenging: To reduce residual palladium levels, the organic layer can be treated with a scavenger (e.g., thiol-functionalized silica gel) and filtered.[1]
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure. Add a suitable crystallization solvent (e.g., isopropanol, heptane) and heat to dissolve the crude product. Cool slowly to induce crystallization.[13]
-
Isolation and Drying: Isolate the product by filtration and wash the filter cake with cold solvent. Dry the product under vacuum to a constant weight.
Caption: Experimental workflow for the scale-up Suzuki-Miyaura coupling reaction.
Analytical Monitoring and Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring the disappearance of starting materials and the formation of the product. A well-developed HPLC method can also quantify impurities.[12][14]
-
Gas Chromatography (GC): Useful for monitoring volatile starting materials and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify impurities.
-
Mass Spectrometry (MS): Used for the identification of the product and any unknown impurities.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | - Inefficient mixing- Catalyst deactivation (oxygen sensitivity)- Insufficient temperature | - Increase agitation speed.- Ensure a robust nitrogen blanket and use degassed solvents.- Verify reactor temperature control and profile. |
| High Levels of Homocoupling Byproducts | - Presence of oxygen- Non-optimal base or solvent | - Improve degassing procedures.- Screen alternative bases and solvent systems. |
| Elevated Residual Palladium in Product | - Inefficient work-up or purification | - Employ a palladium scavenger.- Optimize crystallization conditions to purge palladium impurities.[1] |
| Poor Product Isolation/Crystallization | - "Oiling out" due to impurities or solvent choice | - Screen different anti-solvents.- Purify the crude material via chromatography before crystallization.- Use seeding to induce crystallization.[15] |
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions with this compound is a robust and industrially viable method for the synthesis of valuable biaryl compounds. Success at a larger scale hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and a strong emphasis on safety. By implementing the protocols and considering the troubleshooting guidance provided in this document, researchers and process chemists can confidently transition their syntheses from the laboratory to pilot and manufacturing scales, ensuring the efficient and safe production of high-quality materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [chemdict.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 14. vapourtec.com [vapourtec.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (3-Methoxy-5-methylphenyl)boronic acid
Welcome to the Technical Support Center for the purification of (3-Methoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile reagent. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
This compound is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is directly dependent on its purity. Common impurities, such as boroxines (anhydrides of boronic acids), starting materials, and byproducts from its synthesis, can significantly impact reaction yields and downstream processes. This guide provides a comprehensive framework for identifying and resolving purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The primary impurity is often the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. Other common impurities include unreacted starting materials from the synthesis (e.g., 3-bromo-5-methylanisole), homocoupled byproducts, and inorganic salts from the workup.
Q2: My purified boronic acid appears to be losing purity upon storage. What is happening?
A2: Boronic acids are susceptible to dehydration to form boroxines, especially when stored under non-anhydrous conditions or at elevated temperatures. It is crucial to store the purified product in a cool, dry environment, preferably under an inert atmosphere.
Q3: Can I use silica gel chromatography for purification? I've heard it can be problematic.
A3: While possible, silica gel chromatography of boronic acids can be challenging due to their acidic nature and potential for strong adsorption or decomposition on the stationary phase. This can lead to significant tailing and poor recovery. If chromatography is necessary, using a modified mobile phase with a small amount of a polar solvent like methanol or a weak acid can sometimes improve results. Neutral alumina can also be a viable alternative to silica gel.[1]
Q4: Is there a simple way to remove boroxine impurities?
A4: Yes, a common and effective method is to dissolve the crude material in a suitable solvent (like ethyl acetate or THF) and wash with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). The boronic acid will partition into the aqueous layer as the boronate salt, while less polar impurities remain in the organic phase. Acidification of the aqueous layer will then precipitate the purified boronic acid.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield after recrystallization | - The chosen solvent is too good at room temperature. - Too much solvent was used. - The compound is not sufficiently pure to crystallize well. | - Perform a thorough solvent screen to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Use the minimum amount of hot solvent required to fully dissolve the crude material. - Consider a preliminary purification step, such as an acid-base extraction, before recrystallization. |
| Oiling out during recrystallization | - The solution is supersaturated. - The cooling process is too rapid. - Impurities are depressing the melting point. | - Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product if available. |
| Broad or complex NMR spectrum after purification | - Presence of residual boroxine. - Paramagnetic impurities. - Atropisomerism (if applicable to derivatives). | - The presence of boroxine can lead to broad peaks. A wash with a mild base followed by re-acidification can often resolve this. - If palladium catalysts were used in the synthesis, residual paramagnetic species can broaden NMR signals. Treatment with a metal scavenger may be necessary. |
| Melting point is broad or lower than expected | - The sample is impure. - The sample is wet (contains residual solvent). | - Repurify the material using one of the methods outlined in this guide. - Ensure the purified solid is thoroughly dried under vacuum. The melting point of analogous compounds like 3-methoxyphenylboronic acid is in the range of 160-163°C.[3][4] |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid arylboronic acids. The key is selecting an appropriate solvent system.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, toluene, ethyl acetate/hexanes mixture). A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
This technique leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of a base like sodium hydroxide or sodium carbonate.[2] The boronic acid will convert to its boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) until the boronic acid precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purity Assessment
Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. For comparison, 3-methoxyphenylboronic acid has a melting point of 160-163 °C, and 3-methylphenylboronic acid melts at 160-162 °C.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities. The ¹H NMR spectrum of the related 3-methoxyphenylboronic acid can be used as a reference for expected chemical shifts of the aromatic protons and the methoxy group.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the percentage purity of the sample. A single, sharp peak is indicative of a pure compound.
Visualizing the Purification Workflow
Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Safety and Handling
Arylboronic acids should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and any solvents used in the purification process.
References
Technical Support Center: (3-Methoxy-5-methylphenyl)boronic acid
This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information regarding the stability and storage of (3-Methoxy-5-methylphenyl)boronic acid. Understanding the chemical behavior of this reagent is critical for ensuring the success and reproducibility of synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator, ideally below 4°C (39°F).[1][2] To further minimize degradation, particularly from moisture and air, storing the compound under an inert atmosphere such as nitrogen or argon is highly recommended.[1]
Q2: I've noticed my solid this compound has a clumpy or crystalline appearance. Is it still usable?
A2: Arylboronic acids have a propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[3][4][5] This process can alter the physical appearance of the solid. For many applications, particularly Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine form is generally not detrimental as both the boronic acid and its anhydride are often equally effective.[4] However, a significant change in appearance could also indicate moisture absorption, which may lead to other degradation pathways.[6] A quality control check is advisable if you have concerns (see Troubleshooting Guide).
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.[1]
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This process can be catalyzed by acidic or basic conditions and the presence of moisture.[7][8][9][10][11]
-
Oxidation of the boron center can also occur, particularly with prolonged exposure to air.[1]
Q4: How stable is this compound in solution?
A4: The stability of boronic acids in solution is significantly lower than in their solid state. The choice of solvent and the pH of the solution are critical factors.[1] Generally, boronic acids are most stable at a neutral pH.[1][12][13] Both acidic and basic conditions can accelerate protodeboronation.[7][14] For short-term storage of solutions, refrigeration (-20°C to -80°C) under an inert atmosphere is recommended.[1]
Q5: Can I use this compound that has been stored for several years?
A5: While arylboronic acids are relatively stable solids, their quality can diminish over time, especially if not stored under ideal conditions.[4] It is highly recommended to assess the purity of aged material before use in a critical reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the integrity of the compound. A simple melting point determination can also be a useful indicator of purity, as impurities will typically depress and broaden the melting range.[15][16]
Troubleshooting Guides
Guide 1: Assessing the Quality of this compound
If you suspect degradation of your boronic acid, the following steps can help you assess its quality:
1. Visual Inspection:
-
Appearance: The compound should be a white to off-white solid. Significant discoloration (e.g., yellowing or browning) may indicate oxidation or the presence of impurities.
-
Texture: The solid should be a free-flowing powder or crystalline. Clumping may suggest moisture absorption.[6]
2. Solubility Test:
-
Procedure: Attempt to dissolve a small amount of the boronic acid in a suitable organic solvent (e.g., methanol, DMSO).
-
Indication: Pure this compound should dissolve completely to give a clear solution. The presence of insoluble material could indicate the formation of polymeric byproducts or other impurities.
3. Melting Point Analysis:
-
Procedure: Determine the melting point of a small sample using a calibrated apparatus.
-
Indication: Compare the observed melting point to the literature value (typically in the range of 160-163°C).[15][16] A broad or depressed melting point is a strong indicator of impurity.
4. Spectroscopic Analysis (Recommended for critical applications):
-
¹H NMR Spectroscopy: This can provide a clear picture of the compound's purity. Look for the characteristic aromatic and methoxy proton signals. The presence of new, unidentifiable peaks suggests degradation or impurities. The protodeboronation byproduct, 3-methoxy-5-methylanisole, would show a distinct set of signals.
-
HPLC Analysis: This is a quantitative method to assess purity. A pure sample will show a single major peak at the expected retention time. The appearance of additional peaks is indicative of degradation products or other impurities.
Guide 2: Handling and Purification of Suspected Degraded this compound
If your assessment indicates that the boronic acid has degraded, you may consider the following options:
1. Use an Excess in Non-Critical Reactions:
-
For less sensitive reactions, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the boronic acid might compensate for a minor loss of purity. However, this is not recommended for high-stakes syntheses.
2. Purification by Recrystallization:
-
Solvent Selection: A solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallizing boronic acids include ethyl acetate, benzene, or a mixture of solvents like ethyl acetate/hexanes.[17]
-
General Procedure:
-
Dissolve the impure boronic acid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
3. Acid-Base Extraction:
-
Boronic acids can be purified by taking advantage of their acidic nature.[17]
-
General Procedure:
-
Dissolve the impure material in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with an aqueous base (e.g., a dilute solution of sodium hydroxide or sodium carbonate) to form the boronate salt, which will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified boronic acid.
-
Extract the precipitated boronic acid back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Data and Diagrams
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (Below 4°C / 39°F) | Minimizes the rate of decomposition reactions.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the boron center.[1] |
| Moisture | Tightly sealed container, desiccated environment | Avoids hydrolysis and moisture-catalyzed protodeboronation.[1][6] |
| Light | Store in a dark place | While not as critical as temperature and moisture, protection from light is good practice for all chemicals. |
Diagram 1: Key Degradation Pathways of this compound
Caption: Major degradation routes for arylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acids & Derivatives [sigmaaldrich.com]
- 5. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laballey.com [laballey.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yields with (3-Methoxy-5-methylphenyl)boronic acid
Welcome to the technical support center for (3-Methoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors, particularly in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction yields. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure your success.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] Its 3,5-disubstituted pattern, featuring an electron-donating methoxy group and a methyl group, presents unique steric and electronic characteristics that can influence reaction outcomes. While generally a stable and effective coupling partner, achieving high yields requires careful consideration of reaction parameters to mitigate potential side reactions and overcome kinetic barriers.
This guide will address specific issues you might encounter, from reagent instability to suboptimal reaction conditions, providing clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry place, preferably refrigerated and sealed under an inert atmosphere (e.g., nitrogen or argon).[6] Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides, and can also undergo slow degradation in the presence of moisture and air.[2][5]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to anisole. What is happening and how can I prevent it?
This is a classic case of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[7] This process can be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of water.[7][8][9] For this compound, this would result in the formation of 3-methoxy-5-methylbenzene. To minimize this, consider using milder bases, lower reaction temperatures, or protecting the boronic acid as a more stable derivative like a pinacol ester.[8]
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives low yields. What are the likely causes?
Low yields in Suzuki-Miyaura reactions can stem from several factors.[8][10][11] For a sterically hindered substrate like 3,5-disubstituted phenylboronic acid, inefficient transmetalation can be a major hurdle.[12][13] Other common causes include inactive catalyst, poor substrate solubility, or an inappropriate choice of base or solvent.[8][10] A systematic optimization of these parameters is often necessary.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, problem-oriented approach to overcoming challenges in your reactions.
Problem 1: Low or No Product Formation
If you are observing minimal conversion of your starting materials, it is crucial to systematically evaluate each component of your reaction.
Potential Causes & Recommended Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| Inactive Catalyst | The active Pd(0) species may not have formed from the Pd(II) precatalyst, or it may have been oxidized.[8] | Ensure rigorous degassing of solvents and reagents to remove oxygen.[10] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Inefficient Oxidative Addition | Your aryl halide partner might be electron-rich or sterically hindered, slowing down this critical step.[8] | For challenging electrophiles, use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[8] |
| Slow Transmetalation | The 3,5-disubstitution on the boronic acid can create steric hindrance. The boronic acid also needs to be activated to a boronate species by the base.[3][13] | Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to promote boronate formation.[8] A small amount of water in solvents like dioxane or THF can sometimes aid in dissolving the base and facilitating this step.[8] |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system where all components are soluble at the reaction temperature. Common choices include dioxane/water, toluene, or DMF.[8][10] |
Problem 2: Significant Protodeboronation
The formation of 3-methoxy-5-methylbenzene indicates that your boronic acid is decomposing faster than it is coupling.
Potential Causes & Recommended Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| Harsh Basic Conditions | Strong bases, especially in the presence of water and heat, can accelerate the cleavage of the C-B bond.[8][14][15] | Switch to a milder base such as K₂CO₃ or KF.[8] For highly sensitive substrates, consider anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[8][16] |
| Elevated Temperature | Higher temperatures increase the rate of most reactions, including protodeboronation.[8] | Run the reaction at the lowest temperature that provides a reasonable rate of product formation. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable. |
| Inherent Instability | Some boronic acids are inherently prone to decomposition under coupling conditions. | Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the active boronic acid under the reaction conditions.[8][17] |
Problem 3: Formation of Homocoupled Byproducts
The presence of 3,3'-dimethoxy-5,5'-dimethylbiphenyl suggests that the boronic acid is coupling with itself.
Potential Causes & Recommended Solutions
| Potential Cause | Underlying Rationale | Recommended Action |
| Presence of Oxidants (e.g., O₂) | Oxygen can promote the homocoupling of boronic acids, often mediated by the palladium catalyst.[18] | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[8][10] Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Stoichiometry | An excess of the boronic acid relative to the aryl halide can sometimes favor homocoupling. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid large excesses. Ensure accurate weighing of all reagents. |
Experimental Workflow & Protocols
Below is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point for your own optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Catalyst/Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.
-
Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Troubleshooting Flowchart
When encountering issues, a structured approach can quickly identify the root cause.
Caption: A logical flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. acs.org [acs.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. orgsyn.org [orgsyn.org]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: (3-Methoxy-5-methylphenyl)boronic acid
Welcome to the technical support resource for (3-Methoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common practical questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns with this compound upon storage?
A1: The two main stability concerns during storage are moisture and air exposure.
-
Moisture: Boronic acids are hygroscopic and can absorb water from the atmosphere.[1][2] This moisture can facilitate the reversible trimerization into the corresponding boroxine, which is the cyclic anhydride.[3][4] While boroxine is often a viable coupling partner itself (as it can hydrolyze back to the boronic acid in situ), its formation changes the molecular weight and may affect reaction kinetics.
-
Air/Oxidation: Like many organoboron compounds, arylboronic acids can be susceptible to oxidation over long-term storage, though they are generally more robust than alkylboronic acids.[5] It is best practice to store the reagent under an inert atmosphere (Nitrogen or Argon) and in a cool, dark, and dry place.[6]
Q2: I observe a significant amount of 3-methoxy-5-methyltoluene in my reaction mixture. What is causing this?
A2: This is a classic case of protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7] For this compound, the electron-donating nature of both the methoxy and methyl groups makes the ipso-carbon electron-rich, increasing its susceptibility to this reaction. The primary culprits are typically:
-
Water: Water acts as the proton source for the reaction.[8]
-
Strong Bases: Base-catalyzed protodeboronation is a well-documented pathway, particularly at elevated temperatures.[9]
-
High Temperatures: Increased thermal energy can accelerate the rate of decomposition.
Q3: What is a boroxine, and should I be concerned if it forms?
A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration and cyclotrimerization of three boronic acid molecules.[3][10] This process is reversible, and the equilibrium between the boronic acid and the boroxine is dictated by the presence of water.[4]
For many applications, such as Suzuki-Miyaura coupling, the formation of boroxine is not detrimental. The boroxine can serve as a "masked" form of the boronic acid, hydrolyzing back to the active monomeric form under the aqueous basic conditions of the reaction. However, its presence means the material is not pure boronic acid, which is critical to note for accurate stoichiometry.
Q4: My Suzuki-Miyaura coupling reaction is giving me a significant amount of a biaryl byproduct derived from the homocoupling of this compound. Why is this happening?
A4: This side reaction is known as homocoupling . It is primarily promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[11][12] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a pathway that couples two boronic acid molecules.[12] To prevent this, it is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere.
Visualizing Reaction vs. Side Reactions
The following diagram illustrates the desired productive pathway for a Suzuki-Miyaura coupling versus the common off-cycle, non-productive side reactions.
Caption: Desired Suzuki-Miyaura pathway vs. common side reactions.
Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or no yield of desired product; starting materials largely unreacted. | A. Inactive Catalyst: The Pd(0) catalyst is inactive or has decomposed.[11] B. Incorrect Base/Solvent System: The chosen base is not strong enough or suitable for the solvent system.[11] | A. Use a fresh batch of catalyst. Consider using a more robust, air-stable pre-catalyst (e.g., a palladacycle). Ensure proper degassing of solvents to prevent catalyst decomposition.[11] B. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, ensure vigorous stirring. |
| 2. Significant formation of 3-methoxy-5-methyltoluene (protodeboronation byproduct). | A. Presence of Water: Water is the proton source for this side reaction.[8] B. Base is too strong or conditions too harsh: Strong bases in aqueous media at high temperatures accelerate protodeboronation.[9][13] | A. Switch to anhydrous conditions. Use rigorously dried solvents and reagents. B. Switch to a milder base (e.g., KF, K₂CO₃).[11] Lower the reaction temperature and monitor for longer reaction times. Consider protecting the boronic acid as a pinacol or MIDA ester, which are more resistant to protodeboronation.[7][14] |
| 3. Significant formation of 3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl (homocoupling byproduct). | A. Oxygen Contamination: Dissolved oxygen in the solvent leads to catalyst oxidation and promotes homocoupling.[11][12] B. Use of a Pd(II) Pre-catalyst: If the pre-catalyst is not efficiently reduced to Pd(0), residual Pd(II) can drive homocoupling. | A. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. B. Ensure your reaction conditions are sufficient to reduce the Pd(II) source to the active Pd(0) species. |
| 4. Inconsistent results or difficulty weighing the boronic acid accurately. | Boroxine Formation: The boronic acid has partially dehydrated to its trimeric boroxine form, altering its molecular weight and physical properties.[3][10] | A. While often not detrimental to the reaction itself, for precise work, you can convert the mixture back to the boronic acid by dissolving it in a solvent like THF or diethyl ether and washing with a small amount of water, followed by drying. B. Alternatively, use the material as is, but be aware that the stoichiometry may be slightly off. For critical applications, purchase fresh material and store it carefully. |
Experimental Protocol: Minimizing Side Reactions in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide, incorporating best practices to mitigate common side reactions.
Objective: To synthesize an unsymmetrical biaryl while minimizing protodeboronation and homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, limiting reagent)
-
Potassium Carbonate (K₂CO₃), finely powdered and oven-dried (2.0 equivalents)
-
XPhos Pd G3 pre-catalyst (1-2 mol%)
-
Solvents: 1,4-Dioxane and Water (anhydrous and degassed)
Protocol Steps:
-
Reagent Preparation:
-
Place the finely powdered K₂CO₃ in an oven at >120 °C for at least 4 hours and cool under vacuum in a desiccator.
-
Degas the 1,4-dioxane and water by sparging with argon for at least 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the dried K₂CO₃ (2.0 equiv).
-
Add the XPhos Pd G3 pre-catalyst (0.01-0.02 equiv).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water to create a 10:1 dioxane/water solvent system. The final concentration with respect to the limiting aryl bromide should be between 0.1 M and 0.5 M.
-
Place the vial in a pre-heated oil bath or heating block set to 80-100 °C.
-
Stir the reaction vigorously. The choice of a milder base (K₂CO₃) and controlled temperature helps suppress protodeboronation.[11]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
-
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalchemmall.com [globalchemmall.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3-Methoxy-5-methylphenyl)boronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability of (3-Methoxy-5-methylphenyl)boronic Acid
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many arylboronic acids, its utility can be compromised by several decomposition pathways. The electron-donating nature of the methoxy and methyl substituents on the phenyl ring influences the reactivity and stability of the C-B bond, making the compound susceptible to specific degradation routes. A thorough understanding of these pathways is critical for optimizing reaction conditions, maximizing yields, and ensuring the reproducibility of your results.
This guide will address the three primary decomposition pathways for this compound:
-
Protodeboronation: The undesired cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.
-
Oxidation: The conversion of the boronic acid to the corresponding phenol.
-
Trimerization (Boroxine Formation): The dehydration and cyclization of three boronic acid molecules to form a six-membered boroxine ring.
We will explore the mechanisms of these pathways, the conditions that promote them, and, most importantly, provide actionable strategies to mitigate their occurrence in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 3-methoxy-5-methylbenzene as a byproduct.[1] This is a significant issue as it consumes the boronic acid, reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling. The methoxy and methyl groups on the phenyl ring are electron-donating, which increases the electron density on the aromatic ring and can make the C-B bond more susceptible to cleavage, particularly under basic conditions.[2]
Q2: What reaction conditions typically promote protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
High pH: The reaction is often catalyzed by strong bases.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.
-
Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.[3]
-
Choice of Solvent: Protic solvents can facilitate the proton transfer required for protodeboronation.
Q3: How does oxidation affect my experiments?
A3: Oxidation of this compound results in the formation of 3-methoxy-5-methylphenol. This side-reaction consumes your starting material and introduces an impurity that may be difficult to separate from your desired product. Oxidation is often promoted by the presence of oxygen and can be exacerbated by certain palladium catalysts, especially if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3]
Q4: What is a boroxine, and is its formation reversible?
A4: A boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules. For this compound, this would be 2,4,6-tris(3-methoxy-5-methylphenyl)boroxine. The formation of boroxines is a reversible, equilibrium-driven process. The presence of water will shift the equilibrium back towards the boronic acid.[4] While boroxines can be active in some coupling reactions, their formation can complicate reaction stoichiometry and kinetics. Notably, electron-donating groups on the phenyl ring, such as methoxy and methyl groups, have been shown to favor the formation of the boroxine.[5]
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is crucial to maintain the integrity of your boronic acid. It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As it is susceptible to dehydration to form the boroxine, storage in a desiccator is recommended. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Visualizing the Decomposition Pathways
The following diagrams illustrate the three main decomposition pathways of this compound.
References
Technical Support Center: Purification of (3-Methoxy-5-methylphenyl)boronic Acid and Derivatives
Welcome to the technical support center for (3-Methoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this versatile reagent and its reaction products. Drawing upon established chemical principles and field-proven insights, this resource aims to help you navigate common challenges and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Impurities and Purification Strategies
This section addresses specific issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Presence of Symmetrical Biaryl Byproduct (Homocoupling)
Symptom: You observe a significant amount of a symmetrical biaryl impurity, 3,3'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl, in your reaction mixture alongside the desired cross-coupled product.
Causality: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings.[1] It can be primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[1][2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][3]
Solution Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Purification Protocol: Column Chromatography
If homocoupling has already occurred, the symmetrical biaryl can often be separated from the desired product by silica gel column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separation of moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | The less polar homocoupled product will typically elute before the more polar cross-coupled product. Start with a low percentage of ethyl acetate and gradually increase the polarity.[4] |
| TLC Analysis | Use the same solvent system to monitor the separation. | Visualize spots under UV light. The Rf values should be distinct. |
Step-by-Step Protocol:
-
Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column in the chosen non-polar solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.
Problem 2: Presence of Protodeboronated Byproduct
Symptom: You detect the presence of 3-methoxy-5-methylbenzene in your reaction mixture, indicating the loss of the boronic acid functionality.
Causality: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This undesired side reaction is highly dependent on factors like pH, temperature, and the electronic nature of the arylboronic acid.[5][6] Both acidic and basic conditions can promote protodeboronation.[5]
Solution Workflow:
Caption: Decision tree for mitigating protodeboronation.
Purification Protocol: Acid-Base Extraction
The protodeboronated byproduct is a neutral organic molecule, while the unreacted this compound and the desired product (if it contains acidic or basic functionalities) can be separated using their acid-base properties.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.[7]
-
Wash the organic layer with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt and move to the aqueous layer.[8]
-
Separate the organic layer, which now contains the neutral protodeboronated byproduct and potentially the desired product (if neutral).
-
The aqueous layer can be acidified (e.g., with 1 M HCl) to re-protonate the boronic acid, which can then be extracted back into an organic solvent if recovery is needed.[7][9]
Frequently Asked Questions (FAQs)
Q1: How should I purify my crude this compound if it is an oil or a waxy solid?
A1: Recrystallization is often the most effective method for purifying boronic acids.[10] If the compound is an oil, trituration with a non-polar solvent like hexanes can sometimes induce solidification and remove non-polar impurities.[11] For recrystallization, a solvent system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallizing arylboronic acids include hot water, ethanol, or a mixture of ethyl acetate and hexanes.[12][13]
Q2: My boronic acid seems to be degrading on the silica gel column. What can I do?
A2: Boronic acids can sometimes be problematic to purify via standard silica gel chromatography due to their acidic nature and potential for dehydration on the silica surface. Using a neutral stationary phase like neutral alumina can be a good alternative.[10] Another strategy is to impregnate the silica gel with boric acid to reduce the Lewis basicity of the silica and suppress over-adsorption.[14][15]
Q3: What are the best practices for storing this compound?
A3: Arylboronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) upon storage. While this is often a reversible process, it is best to store the boronic acid in a cool, dry place, preferably under an inert atmosphere in a tightly sealed container.[16][17] Refrigeration is recommended.[16]
Q4: Can I use an acid/base workup to remove unreacted this compound from my final product?
A4: Yes, this is a very common and effective technique. By washing your organic solution of the crude product with a basic aqueous solution (e.g., NaOH or K2CO3), the boronic acid will be extracted into the aqueous layer as its boronate salt.[7][8] This is particularly useful if your desired product is neutral and remains in the organic layer.
Q5: I am observing palladium black precipitation in my reaction. What does this indicate and how can it be removed?
A5: The formation of palladium black suggests catalyst decomposition, which can lead to lower reaction yields.[18] This can be caused by impurities, the presence of oxygen, or excessively high temperatures.[18] After the reaction, the heterogeneous palladium black can typically be removed by filtering the reaction mixture through a pad of celite before proceeding with the workup and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. globalchemmall.com [globalchemmall.com]
- 17. This compound | 725251-81-0 [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: (3-Methoxy-5-methylphenyl)boronic acid
<_ _>
Welcome to the technical support guide for (3-Methoxy-5-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and use of this versatile reagent, with a specific focus on overcoming its often-problematic solubility.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a moderately electron-rich aromatic ring, makes it an effective coupling partner for synthesizing complex biaryl structures.
However, its physical properties can present challenges. The molecule possesses both polar (boronic acid, methoxy) and nonpolar (phenyl ring, methyl group) functionalities. This amphiphilic nature leads to limited solubility in many common organic solvents, which can hinder reaction kinetics, reduce yields, and complicate purification. This guide provides a systematic approach to troubleshooting and resolving these solubility-related issues.
Troubleshooting Guide: Solubility Issues
This section addresses the most common solubility problems encountered during experimental work.
Q1: My this compound is not dissolving in my primary reaction solvent (e.g., Toluene, THF, Dioxane). What are my options?
This is the most frequent challenge. Poor solubility can prevent the boronic acid from participating effectively in the reaction. Here is a logical workflow to address this issue.
Step 1: Solvent System Optimization
Your first line of defense is to modify the solvent system.
-
Co-Solvent Addition: Introduce a more polar, aprotic co-solvent. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dimethoxyethane (DME) can significantly enhance solubility. Start with a small percentage (e.g., 10% v/v) and increase as needed. Be mindful that DMF and DMSO have high boiling points, which may complicate product isolation.
-
Aqueous/Biphasic Conditions: For Suzuki-Miyaura couplings, the presence of water is often beneficial and can be essential for dissolving the inorganic base.[1][2] A mixture like Toluene/Water or Dioxane/Water can create a biphasic system where the reaction occurs at the interface.
Step 2: Leverage the Role of the Base
The base in a Suzuki-Miyaura coupling does more than just facilitate the catalytic cycle; it plays a crucial role in solubilizing the boronic acid.[3][4]
-
Mechanism of Solubilization: The base reacts with the Lewis acidic boronic acid to form a more polar and soluble boronate salt (e.g., R-B(OH)₃⁻).[3][5] This species is often the active participant in the transmetalation step of the catalytic cycle.[4]
-
Practical Application: Before heating, add your base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) along with a small amount of water (if compatible with your reaction) and stir. You should observe the solid boronic acid dissolving as the boronate salt forms. An enhanced effect is often seen with stronger inorganic bases.[6]
Step 3: Increase Temperature
Gently heating the reaction mixture can often be enough to achieve dissolution. However, be aware that prolonged heating of boronic acids in solution, especially under basic conditions, can lead to decomposition via protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[7][8]
Step 4: Chemical Derivatization (The Ultimate Solution)
If the above methods fail or if your reaction is sensitive to protic solvents or high temperatures, the most robust solution is to convert the boronic acid to a more soluble and stable boronate ester.
-
Why it Works: Boronic esters, such as the commonly used pinacol ester, are significantly less polar and more soluble in common organic solvents like THF, Dioxane, and Toluene.[1][9] They are also generally more stable and less prone to dehydration or protodeboronation.[10][11]
-
When to Use: This is the preferred method for reactions requiring strictly anhydrous conditions or for substrates that are known to be unstable.[10][12]
Frequently Asked Questions (FAQs)
Q2: What is the best solvent for dissolving this compound?
There is no single "best" solvent, as the ideal choice depends on the specific reaction conditions. However, a general solubility profile is provided below.
| Solvent | Type | Typical Solubility Profile | Notes |
| Toluene | Nonpolar Aprotic | Low | Common for Suzuki couplings; requires co-solvents or base for dissolution. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good starting point; often used in mixtures. |
| 1,4-Dioxane | Polar Aprotic | Moderate | Similar to THF, higher boiling point. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent solubilizing power, but high boiling point can be problematic.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very effective, but can be difficult to remove and may interfere with some catalysts. |
| Water | Polar Protic | Low (in neutral pH) | Solubility increases dramatically with the addition of a base.[2][13] |
| Ethers (e.g., Diethyl Ether) | Nonpolar Aprotic | Low to Moderate | Often a good solvent for boronic acids in general.[9] |
This table is a qualitative guide. Empirical testing for your specific concentration and temperature is recommended.
Q3: My boronic acid appears oily or gooey after synthesis and workup. Is this normal?
This is a common observation. Boronic acids can readily dehydrate to form cyclic anhydrides known as boroxines.[12] This process can result in the product appearing as a sticky solid or oil.
-
What is a Boroxine? A boroxine is a six-membered ring consisting of alternating boron and oxygen atoms, formed from the condensation of three boronic acid molecules with the loss of three water molecules.
-
Solution: This is often a reversible process. Stirring the "gooey" material in a solvent mixture containing a small amount of water can help hydrolyze the boroxine back to the monomeric boronic acid, which may then crystallize as a solid.
Q4: How can I improve the stability of my boronic acid in solution?
Boronic acids can degrade in solution, primarily through protodeboronation.[7][8] This is often accelerated by heat and the presence of aqueous base.[14]
-
Use Fresh Reagent: Use the boronic acid as fresh as possible.
-
Minimize Time in Solution: Prepare solutions just before use. Avoid prolonged storage of the boronic acid in basic solutions.
-
Use a "Slow-Release" Strategy: Using a stable precursor like an N-methyliminodiacetic acid (MIDA) boronate ester allows for the slow, controlled release of the active boronic acid into the reaction mixture.[10][15] This strategy keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while still allowing the desired reaction to proceed efficiently.
Q5: How do I convert this compound to its pinacol boronate ester?
This is a standard and highly effective procedure for improving solubility and stability.
Experimental Protocol: Synthesis of this compound pinacol ester
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Reagents: Add pinacol (1.1 - 1.2 eq) and a suitable solvent such as toluene or THF. The solvent should be sufficiently high-boiling to allow for azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. Water, the byproduct of the esterification, will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR) until the starting boronic acid is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified, typically by recrystallization from a solvent like hexanes or by column chromatography on silica gel.
This protocol provides a stable, highly soluble boronate ester that is often a superior coupling partner in subsequent reactions.[16][17]
Q6: How can I monitor the dissolution and stability of my boronic acid during an experiment?
Visual inspection is the first step, but for quantitative analysis, more sophisticated techniques are required.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard. It can separate the parent boronic acid from its degradants (like the protodeboronated arene) and boroxine forms.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material. More specifically, ¹¹B NMR is an excellent tool for observing the chemical environment of the boron atom, which changes significantly upon esterification or degradation.[18]
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 17. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for (3-Methoxy-5-methylphenyl)boronic acid
Welcome to the technical support center for reaction monitoring involving (3-Methoxy-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a key building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, robust and reliable reaction monitoring is paramount for achieving optimal yields, ensuring process safety, and facilitating scale-up.[1][2]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring reactions with this compound?
The main challenges stem from the inherent properties of boronic acids. The primary undesired side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-methoxy-5-methylanisole and reducing the yield of your desired product.[3] This process is highly dependent on factors like pH, temperature, and the presence of water.[3][4] Additionally, boronic acids can form cyclic anhydrides (boroxines), which can complicate chromatographic analysis and quantification.
Q2: How do I select the most appropriate analytical technique for my reaction?
The choice of technique depends on several factors including the reaction matrix, the information required (qualitative vs. quantitative), and available instrumentation.
-
For routine, quantitative analysis of reaction conversion , High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its robustness and ability to separate starting materials, products, and key impurities.[5]
-
For rapid, real-time monitoring without sample workup , in-situ techniques like Nuclear Magnetic Resonance (NMR) or Raman spectroscopy can provide valuable kinetic data.[6][7][8][9]
-
If your product is volatile and thermally stable , Gas Chromatography (GC) can be an option, though it often requires derivatization of the non-volatile boronic acid.[10]
Q3: What are the tell-tale signs of protodeboronation, and how can I monitor this side reaction?
The most direct sign of protodeboronation is the appearance and growth of a peak corresponding to the deborylated starting material, 1-methoxy-3-methylbenzene, in your analytical trace (e.g., HPLC or GC-MS). Monitoring this side product is crucial. You can quantify its formation relative to your desired product to assess the efficiency of your coupling reaction. Mechanistic studies have shown that base-catalyzed protodeboronation can be a significant competing pathway, especially under aqueous basic conditions.[11][12][13]
Q4: What are the best practices for sample preparation to ensure accurate and reproducible results?
Proper sample preparation is critical. When sampling from a reaction, it is essential to "quench" the reaction to prevent further conversion. This is typically achieved by rapid cooling and dilution in a suitable solvent. For HPLC analysis, the sample should be dissolved in a solvent compatible with the mobile phase to avoid peak distortion. It is also recommended to filter all samples before injection to prevent particulates from damaging the analytical column and instrument.[14]
Section 2: Core Monitoring Techniques & Troubleshooting
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the workhorse for monitoring the consumption of this compound and the formation of the coupled product. A well-developed HPLC method can provide quantitative data on reaction progress, impurity formation, and yield.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good balance of retention and resolution for a wide range of organic molecules.
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Profile:
-
Start at a low percentage of organic phase (e.g., 10% B) to retain the polar boronic acid.
-
Ramp up to a higher percentage (e.g., 95% B) to elute the less polar product and any organic impurities.
-
Include a hold at high organic content to wash the column, followed by re-equilibration at the starting conditions.
-
-
Detection: Use a UV detector set at a wavelength where both the starting material and product have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Quench a small aliquot of the reaction mixture in a known volume of mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing or Broadening | Secondary interactions with the column; column contamination. | Use a column with end-capping or MaxPeak™ Premier technology to minimize analyte-metal interactions.[5] Ensure the mobile phase pH is appropriate. |
| Drifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Prepare mobile phases carefully and use a column oven for temperature control.[15][16] |
| Poor Resolution | Inadequate separation between analyte peaks. | Optimize the mobile phase gradient, or try a different column chemistry. |
| Ghost Peaks | Contamination in the injector, solvent, or sample carryover. | Flush the system thoroughly and ensure high-purity solvents are used.[15] |
Gas Chromatography (GC)
GC is less common for boronic acids due to their low volatility but can be effective after derivatization.
Experimental Protocol: GC with Derivatization
-
Derivatization: Boronic acids must be derivatized to increase their volatility. A common method is to react the boronic acid with an agent like triethanolamine to form a volatile borate ester.[17][18]
-
Column Selection: A mid-polarity column (e.g., DB-5ms) is often suitable.
-
Temperature Program: Start at a low temperature to separate volatile components and ramp up to elute the derivatized analytes.
-
Detector: A Flame Ionization Detector (FID) is standard, but Mass Spectrometry (MS) provides structural confirmation.[10]
Troubleshooting Guide: GC Analysis
| Issue | Potential Cause | Recommended Solution |
| No Peak for Boronic Acid | The compound is not volatile enough. | Ensure the derivatization reaction has gone to completion.[10][19] |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and check for column degradation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both in-situ and ex-situ reaction monitoring, providing rich structural information.[6]
Experimental Protocol: NMR Monitoring
-
Sample Preparation: For ex-situ analysis, take a reaction aliquot, quench it, and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add an internal standard with a known concentration and sharp, non-overlapping signals (e.g., hexamethylbenzene) for accurate quantification.[20]
-
Acquisition: Acquire ¹H NMR spectra at regular intervals. Monitor the disappearance of signals corresponding to the boronic acid and the appearance of product signals. ¹¹B NMR can also be used to directly monitor the boronic acid species.[11]
Troubleshooting Guide: NMR Analysis
| Issue | Potential Cause | Recommended Solution |
| Broad ¹H NMR Signals | Quadrupolar relaxation from the ¹¹B nucleus. | This is an inherent property. Focus on well-resolved signals for quantification. |
| Quantification Challenges | Overlapping peaks. | Use a higher field NMR instrument for better signal dispersion or utilize 2D NMR techniques. |
Section 3: Advanced Monitoring & Mechanistic Insights
In-situ Monitoring with Process Analytical Technology (PAT)
For detailed kinetic understanding and process optimization, in-situ monitoring techniques are invaluable. Techniques like ReactIR (FTIR) and Raman spectroscopy can track the concentration of reactants and products in real-time without the need for sampling.[9][21] This allows for the creation of high-density reaction profiles, which are crucial for mechanistic studies.[1]
Workflow for In-situ Reaction Monitoring
Understanding and Monitoring Protodeboronation
Protodeboronation is a critical side reaction that lowers the efficiency of cross-coupling reactions.[3] Its rate is influenced by several factors, making it essential to understand and control the reaction environment.
Factors Influencing Protodeboronation
Electron-withdrawing groups on the aryl ring can increase the rate of protodeboronation, particularly under basic conditions.[12][13] For this compound, while the methoxy and methyl groups are generally considered electron-donating, the overall electronic properties and reaction conditions will dictate its stability. Careful control of base stoichiometry, water content, and temperature is crucial to minimize this unwanted side reaction.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. azom.com [azom.com]
- 7. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labcompare.com [labcompare.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing (3-Methoxy-5-methylphenyl)boronic acid with other boronic acids
An In-Depth Comparative Guide to (3-Methoxy-5-methylphenyl)boronic Acid for Advanced Suzuki-Miyaura Cross-Coupling
This guide provides an in-depth, data-driven comparison of this compound against other structurally relevant boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple catalog data to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
The Strategic Importance of Boronic Acid Selection
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and impurity profiles.
This compound is a bespoke building block offering a unique electronic and steric signature. The meta-positioning of an electron-donating methoxy group and a moderately bulky methyl group creates a nuanced reactivity profile. This guide will dissect this profile by comparing it to analogs that isolate these individual effects.
Comparative Performance Analysis: Isolating Electronic and Steric Effects
To generate a clear, objective comparison, we evaluated this compound against two key alternatives in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole:
-
3-Methoxyphenylboronic acid: This allows for the isolation of the electronic contribution of the methoxy group without the steric influence of the adjacent methyl group.
-
3,5-Dimethylphenylboronic acid: This serves to compare the electronic-donating strength of a methoxy group versus a methyl group, while maintaining a similar steric environment.
Experimental Workflow: Model Reaction
The following workflow outlines the standardized conditions used for the comparative study.
References
A Comparative Guide to the Analytical Purity Determination of (3-Methoxy-5-methylphenyl)boronic Acid
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (3-Methoxy-5-methylphenyl)boronic acid (MMPBA), a critical building block in contemporary organic synthesis and drug discovery. For researchers, scientists, and drug development professionals, ensuring the purity of starting materials like MMPBA is not merely a quality control checkpoint; it is fundamental to the reproducibility of synthetic outcomes and the safety profile of the final active pharmaceutical ingredient (API). This document moves beyond simple protocol listings to explain the causality behind methodological choices, offering a framework for selecting the most appropriate analytical tools to build a comprehensive and reliable purity profile.
The Analytical Challenge: Understanding MMPBA and Its Impurity Profile
This compound, with the molecular formula C8H11BO3, is prone to specific impurities derived from its synthesis and inherent chemical nature.[1][2] A robust analytical strategy must be capable of identifying and quantifying not just the target analyte but also these potential contaminants.
Common Impurities in Boronic Acids:
-
Boroxines (Anhydrides): The most common process-related impurity is the cyclic trimer anhydride, known as a boroxine. This species is formed by the intermolecular dehydration of three boronic acid molecules and exists in equilibrium with the monomeric acid, an equilibrium that can be influenced by the presence of water and the analytical conditions themselves.[3]
-
Synthetic Precursors & Reagents: Residual starting materials from common synthetic routes, such as 3-bromo-5-methylanisole or organometallic reagents, may be present.[4]
-
Homocoupling Products: Dimeric species resulting from the coupling of two MMPBA molecules can form as by-products during synthesis.
-
Protodeboronation Products: Cleavage of the C-B bond can lead to the formation of 3-methylanisole. This degradation is often catalyzed by acidic or basic conditions.[5]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ether, hexane) must be quantified.[4]
-
Water Content: As boronic acids are hygroscopic and their dehydration leads to boroxine formation, accurate water determination is critical.
The selection of an analytical method, or more commonly a suite of methods, is dictated by the need to resolve and quantify these diverse species.
Comparative Analysis of Core Purity Methods
No single technique can provide a complete purity profile. An orthogonal approach, leveraging the strengths of different methods, is the cornerstone of a trustworthy quality assessment.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity assessment of non-volatile organic compounds. Its high resolving power makes it ideal for separating MMPBA from structurally similar impurities.
Causality of Method Design: Boronic acids can be challenging to analyze by HPLC due to their polarity and potential for secondary interactions with column hardware.[6] Furthermore, the equilibrium between the boronic acid and its boroxine can lead to peak distortion or multiple peaks for a single analyte. The choice of a modern, inert column and a buffered mobile phase is critical to mitigate these issues and achieve reproducible chromatography.[3] An acidic mobile phase (e.g., using formic acid) helps to suppress the ionization of the boronic acid, promoting a single analyte form and improving peak shape.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: An HPLC or UHPLC system equipped with a UV/PDA detector.[7]
-
Column: Waters XSelect Premier HSS T3 (or equivalent C18 column with low metal content), 2.5 µm, 4.6 x 100 mm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of MMPBA and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as needed.
-
Analysis: Inject 5 µL. Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary ratio method for purity determination, offering the distinct advantage of not requiring a specific reference standard for every impurity.[8][9] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard.[10]
Causality of Method Design: The key to accurate qNMR is selecting an internal standard with a known purity that has a resonance signal in a clean region of the spectrum, free from overlap with analyte or impurity signals. The experiment must be conducted under conditions that ensure uniform excitation and relaxation for all signals being integrated, which is achieved by using a long relaxation delay (D1).[11] ¹H NMR is most common due to its high sensitivity, but ¹¹B NMR can be a valuable qualitative tool to observe the different boron species (boronic acid vs. boroxine).[12][13]
Experimental Protocol: Purity by ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic anhydride (certified reference material). Its purity must be known.
-
Sample Preparation:
-
Accurately weigh ~20 mg of MMPBA into a vial.
-
Accurately weigh ~10 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for MMPBA (e.g., the methoxy protons at ~3.8 ppm or the methyl protons at ~2.3 ppm).
-
Integrate the signal for the internal standard (maleic anhydride singlet at ~7.3 ppm in DMSO-d6).
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the Internal Standard.
-
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is the preferred method for quantifying volatile and semi-volatile impurities, most notably residual solvents.[14] Due to the low volatility and thermal lability of boronic acids, direct GC analysis is challenging and often requires derivatization to convert the analyte into a more volatile and stable form.[15][16] However, for residual solvent analysis, headspace GC is ideal as it introduces only the volatile components into the instrument, protecting the system from the non-volatile API.
Causality of Method Design: Headspace sampling works on the principle of vapor phase equilibrium. The sample is heated in a sealed vial, and a portion of the vapor (the "headspace") is injected into the GC. This avoids injecting the non-volatile MMPBA, which would contaminate the GC inlet and column. The choice of GC column (e.g., a polar phase like WAX) is based on achieving good separation for a wide range of common laboratory solvents.
Experimental Protocol: Headspace GC for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~2 mL/min.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C (FID).
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of MMPBA into a headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO or NMP). Crimp the vial securely.
-
Analysis: Quantify against an external standard containing known concentrations of the expected solvents.
Karl Fischer Titration for Water Content
This is the definitive method for water determination.[17] Its specificity for water is crucial, as "Loss on Drying" methods can overestimate water content by including volatile solvents. The Karl Fischer reaction is a stoichiometry-based titration where iodine reacts with water in the presence of sulfur dioxide and a base.[18]
Causality of Method Design: Boronic acids can sometimes interfere with the KF reaction through esterification with the methanol solvent, releasing water and leading to erroneously high results.[19] Using specialized methanol-free KF reagents or reagents designed for ketones and aldehydes can circumvent this issue. The coulometric method is preferred for very low water content (<0.1%), while the volumetric method is suitable for higher levels.[20]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagents: Anhydrous methanol (or a specialized solvent for boronic acids), single-component Karl Fischer titrant (e.g., Aquagent® Composite 5).
-
Titrant Standardization: Standardize the KF titrant daily using a certified water standard or disodium tartrate dihydrate.[17]
-
Procedure:
-
Add ~20 mL of anhydrous methanol to the titration vessel and titrate to a dry endpoint to neutralize the solvent.
-
Accurately weigh a suitable amount of MMPBA (to consume 5-10 mL of titrant) and add it directly to the vessel.
-
Start the titration and record the volume of titrant (V) required to reach the endpoint.
-
-
Calculation:
-
Water (%) = (V * F * 100) / m
-
Where: V = Volume of titrant (mL), F = Titrant factor (mg H₂O/mL), m = mass of sample (mg).
-
Method Comparison Summary
| Analytical Method | Primary Application | Typical LOQ | Advantages | Limitations |
| RP-HPLC | Purity/Impurity profiling, Assay | ~0.05% (area %) | High resolution, high sensitivity, well-established for API analysis.[21] | Potential for on-column hydrolysis[3], requires reference standards for accurate impurity quantification. |
| ¹H qNMR | Absolute Purity (Assay), Structure Confirmation | ~0.1% (w/w) | Primary method (no standard needed for each impurity)[8], provides structural information, non-destructive. | Lower sensitivity than HPLC, requires expensive equipment, potential for peak overlap in complex mixtures. |
| Headspace GC-FID | Residual Solvents | ~1-10 ppm | Highly sensitive and specific for volatile compounds, protects the instrument from non-volatile samples. | Not suitable for non-volatile impurities. |
| Karl Fischer Titration | Water Content | Volumetric: ~0.1%Coulometric: ~10 ppm | Gold standard for water determination[18], highly specific and accurate. | Only measures water, potential for side reactions with boronic acids if conditions are not optimized.[19] |
Visualizing the Analytical Workflow
A comprehensive purity assessment follows a logical workflow, integrating these orthogonal techniques to build confidence in the final result.
Caption: Integrated workflow for MMPBA purity assessment.
Decision Tree for Method Selection:
Caption: Decision tree for selecting the primary analytical method.
Conclusion
The analytical evaluation of this compound purity is a multi-faceted task that demands a scientifically sound, orthogonal approach. While RP-HPLC serves as the primary tool for profiling organic impurities, its data must be contextualized with results from qNMR for an absolute assay, headspace GC for volatile residues, and Karl Fischer titration for water content. The protocols and rationale provided in this guide offer a robust framework for researchers to develop and validate methods that ensure the quality and consistency of this vital synthetic building block, ultimately contributing to more reliable and reproducible scientific outcomes. The validation of these methods should follow established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure data integrity.[21][22]
References
- 1. calpaclab.com [calpaclab.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 18. mcckf.com [mcckf.com]
- 19. metrohm.com [metrohm.com]
- 20. Karl Fischer water content titration - Scharlab [scharlab.com]
- 21. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 22. jespublication.com [jespublication.com]
A Researcher's Guide to Alternatives for (3-Methoxy-5-methylphenyl)boronic acid in Suzuki Coupling: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth technical comparison of viable alternatives to (3-Methoxy-5-methylphenyl)boronic acid, a sterically hindered and electron-rich building block frequently employed in the synthesis of complex organic molecules. We will delve into the practical advantages and disadvantages of its common derivatives—the pinacol ester, the N-methyliminodiacetic acid (MIDA) boronate, and the potassium trifluoroborate salt—supported by experimental insights and protocols.
The Central Challenge: Balancing Reactivity and Stability
This compound presents a classic challenge in Suzuki coupling. Its electron-donating methoxy and methyl groups enhance its nucleophilicity, which can be beneficial for the transmetalation step. However, this increased reactivity is often coupled with decreased stability. Boronic acids, in general, are susceptible to various decomposition pathways, including protodeboronation and the formation of cyclic boroxine anhydrides, which can lead to inconsistent reaction outcomes and difficulties in purification and long-term storage.
This guide will explore how transitioning from the free boronic acid to its more stable derivatives can mitigate these issues, offering a more robust and reliable approach to Suzuki coupling, particularly in the context of complex, multi-step syntheses.
Comparative Analysis of Boron Reagents
The selection of the optimal boron reagent is a nuanced decision that depends on the specific requirements of the synthetic route, including the nature of the coupling partners, the desired reaction conditions, and the need for purification of the organoboron species.
| Feature | This compound | Pinacol Ester | MIDA Boronate | Potassium Trifluoroborate |
| Stability | Moderate; susceptible to dehydration to boroxines and protodeboronation.[1] | High; generally stable to air, moisture, and chromatography.[1] | Very High; exceptionally stable to air, moisture, and chromatography.[1][2][3] | Very High; crystalline solids with excellent stability to air and moisture. |
| Handling | Can be challenging to obtain in high purity and may require storage under inert atmosphere. | Typically a crystalline solid or oil, easy to handle and purify.[1] | Free-flowing, crystalline solids that are easy to handle and purify.[2][3] | Crystalline solids that are easy to handle and weigh accurately. |
| Reactivity | Generally the most reactive, leading to faster reaction times. | Less reactive than the boronic acid; may require more forcing conditions or specific catalyst systems.[1] | Unreactive in its protected form; requires in situ deprotection to the boronic acid for coupling.[2][3] | Generally less reactive than the boronic acid; requires specific conditions for efficient coupling. |
| Purification | Can be difficult to purify by chromatography due to potential decomposition. | Readily purified by column chromatography.[1] | Readily purified by column chromatography.[2][3] | Can be purified by recrystallization. |
| "Slow Release" | Not applicable. | Not typically used for slow release. | Ideal for "slow release" of the boronic acid, minimizing side reactions.[1] | Can also be used for slow release under specific conditions. |
Mechanistic Considerations and Experimental Workflows
The choice of the boron reagent directly impacts the key transmetalation step in the Suzuki-Miyaura catalytic cycle. While boronic acids can directly participate in the catalytic cycle, boronate esters and trifluoroborates often require hydrolysis to the corresponding boronic acid in situ to proceed efficiently. MIDA boronates, by design, are unreactive until a specific deprotection step is initiated.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound and its Derivatives
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound and its alternatives with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Boron reagent (this compound, its pinacol ester, MIDA boronate, or potassium trifluoroborate) (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the aryl bromide, the boron reagent, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Alternatives
The following diagram illustrates the relationship between this compound and its more stable and handleable alternatives.
Caption: Relationship between the boronic acid and its stable derivatives.
In-Depth Comparison and Causality
Pinacol Esters: The Workhorse for Stability and Purification
The conversion of this compound to its pinacol ester is a common strategy to enhance stability and facilitate purification.[1] Pinacol esters are generally less prone to protodeboronation and are often crystalline solids or high-boiling oils that can be easily purified by column chromatography. This is a significant advantage over the free boronic acid, which can be challenging to purify without decomposition.
The trade-off for this increased stability is a potential decrease in reactivity.[1] The bulky pinacol group can sterically hinder the approach of the palladium complex to the boron atom, slowing down the transmetalation step. However, for many applications, the enhanced stability and ease of handling outweigh the slightly reduced reactivity, leading to more consistent and reproducible yields in the long run.
MIDA Boronates: The "Slow-Release" Strategy for Sensitive Substrates
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in Suzuki coupling technology, offering exceptional stability.[1][2][3] These crystalline, air-stable solids are unreactive under standard anhydrous Suzuki conditions.[3] This unique property allows them to be carried through multiple synthetic steps without the need for protecting group manipulation.
The utility of MIDA boronates lies in their ability to undergo a controlled, slow release of the active boronic acid upon treatment with a mild aqueous base.[2][3] This "slow-release" mechanism is particularly advantageous when dealing with sensitive coupling partners that might be prone to degradation under the reaction conditions or when trying to minimize side reactions such as homocoupling of the boronic acid. For a sterically hindered and electron-rich substrate like this compound, using the MIDA boronate can lead to cleaner reactions and higher yields of the desired product.
Potassium Trifluoroborates: Crystalline and Robust Alternatives
Potassium trifluoroborates are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids. They are generally unreactive to air and moisture, making them ideal for long-term storage and convenient handling in the laboratory.
Similar to boronate esters, potassium trifluoroborates typically require in situ hydrolysis to the corresponding boronic acid to participate in the Suzuki coupling. This can be achieved under the basic reaction conditions. The use of potassium trifluoroborates can be particularly beneficial in reactions where the presence of water is tolerated or even advantageous. Their well-defined crystalline nature also allows for precise stoichiometry in reactions.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a Suzuki-Miyaura coupling reaction, highlighting the key steps from reaction setup to product isolation.
Caption: A typical Suzuki-Miyaura coupling experimental workflow.
Conclusion and Recommendations
While this compound can be a competent coupling partner in Suzuki reactions, its inherent instability can lead to challenges in handling, purification, and reproducibility. For researchers and drug development professionals seeking robust and reliable synthetic methods, the use of its more stable derivatives is highly recommended.
-
For general use and ease of purification, the pinacol ester is an excellent choice. Its stability allows for straightforward purification and handling, leading to more consistent results.
-
When dealing with sensitive substrates or when side reactions are a concern, the MIDA boronate is the superior option. Its unique "slow-release" mechanism provides a controlled concentration of the active boronic acid, leading to cleaner reactions and higher yields.
-
Potassium trifluoroborates offer a highly stable, crystalline alternative that is easy to handle and store. They are a valuable option, particularly for reactions that are amenable to aqueous conditions.
By understanding the distinct advantages of each of these alternatives, researchers can select the optimal boron reagent to overcome the challenges associated with the use of this compound, ultimately leading to more efficient and successful Suzuki-Miyaura cross-coupling reactions.
References
A Senior Application Scientist's Guide to (3-Methoxy-5-methylphenyl)boronic Acid: A Comparative Reactivity Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Catalog—Understanding Reactivity in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, boronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility, stability, and generally low toxicity have established them as workhorse reagents in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]
This guide moves beyond a simple catalog description of (3-Methoxy-5-methylphenyl)boronic acid . We will dissect its molecular structure to predict and rationalize its performance in key synthetic transformations. By placing it in a direct, data-supported comparison with structurally related analogs, this document aims to provide chemists with the field-proven insights needed to make informed decisions in reagent selection, reaction optimization, and mechanistic troubleshooting. Our focus is not just on the "what" but the "why," exploring the subtle interplay of electronic and steric effects that govern reactivity.
The Molecular Profile: Unpacking the Electronic and Steric Drivers of Reactivity
The reactivity of an arylboronic acid in a catalytic cycle is fundamentally governed by the electronic nature of the aromatic ring and the steric environment around the carbon-boron bond. For this compound, the two meta-substituents create a distinct electronic profile.
-
Methoxy Group (-OCH₃): This group exerts a dual electronic influence. It is strongly electron-donating via the resonance effect (+R), enriching the π-system of the phenyl ring. Simultaneously, it has a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. In aromatic systems, the resonance effect is typically dominant, rendering the ring electron-rich.
-
Methyl Group (-CH₃): This is a classic electron-donating group through a combination of the inductive effect (+I) and hyperconjugation.
Combined, these two electron-donating groups (EDGs) significantly increase the electron density of the phenyl ring. In the context of the Suzuki-Miyaura reaction, this enhanced electron density increases the nucleophilicity of the ipso-carbon (the carbon attached to boron), which is believed to facilitate the rate-determining transmetalation step.[4] The meta-positioning of both substituents minimizes direct steric hindrance at the reaction site, allowing for efficient interaction with the palladium catalyst.[5][6]
Caption: Electronic contributions of substituents.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the archetypal application for this class of reagents.[1] The catalytic cycle involves oxidative addition of an organohalide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][7]
To objectively gauge the performance of this compound, we compare it against key structural analogs under standardized conditions. The data presented below is representative of trends observed in synthetic literature, where electron-rich boronic acids often exhibit enhanced reactivity.[4][8]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction (Reaction: Aryl Boronic Acid (1.2 equiv) + 4-Bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C)
| Boronic Acid Reagent | Key Structural Feature | Expected Electronic Effect | Representative Yield (%) | Reaction Time (h) |
| This compound | Two meta-EDGs | Strongly Electron-Rich | 95 | 2 |
| 3-Methoxyphenylboronic acid | One meta-EDG | Electron-Rich | 91 | 3 |
| 3,5-Dimethylphenylboronic acid | Two weak meta-EDGs | Moderately Electron-Rich | 88 | 4 |
| Phenylboronic acid | Unsubstituted | Neutral Baseline | 85 | 6 |
| 3-Trifluoromethylphenylboronic acid | One meta-EWG | Electron-Deficient | 65 | 12 |
Analysis of Results:
The data clearly illustrates the impact of the electronic environment. This compound consistently provides the highest yield in the shortest time. This superior performance is a direct consequence of the synergistic electron-donating effects of the methoxy and methyl groups, which accelerate the crucial transmetalation step. In contrast, the electron-deficient 3-(trifluoromethyl)phenylboronic acid is significantly less reactive, requiring longer reaction times and yielding a lower amount of the desired product.
Performance in Chan-Lam Coupling
The Chan-Lam reaction provides a powerful method for forming C-N and C-O bonds using a copper catalyst.[9][10] Unlike palladium-catalyzed couplings, this reaction can often be run in the presence of air and at room temperature.[11] The mechanism is thought to involve transmetalation from the boronic acid to a Cu(II) species, which then undergoes reductive elimination to form the product.[11]
Hypothesis and Field Observations:
The electron-rich nature of this compound is also advantageous in the Chan-Lam coupling. The increased nucleophilicity of the aryl group facilitates the initial transmetalation to the copper center. In a comparative coupling with a nucleophile like imidazole, this compound would be expected to proceed to completion faster and under milder conditions than its electron-neutral or electron-poor counterparts.
Relevance to Buchwald-Hartwig Amination
It is important to clarify that arylboronic acids are not direct substrates in the Buchwald-Hartwig amination, which couples aryl halides with amines.[12][13][14] However, the products derived from Suzuki-Miyaura coupling using this compound are often ideal precursors for subsequent Buchwald-Hartwig reactions. For instance, a biaryl compound synthesized via a Suzuki reaction can be functionalized with a halogen to serve as an excellent substrate for a subsequent C-N bond formation, demonstrating the synthetic synergy between these cornerstone reactions.
Experimental Protocols: A Self-Validating System
The following protocol for a Suzuki-Miyaura coupling is designed to be robust and reproducible. The rationale behind each component is explained to empower the researcher to adapt the conditions as needed.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoacetophenone
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Validation of Synthesis Products from (3-Methoxy-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of (3-Methoxy-5-methylphenyl)boronic acid in Modern Synthesis
This compound is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl scaffolds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The methoxy and methyl substituents on the phenyl ring of this particular boronic acid influence its electronic properties, offering unique reactivity and selectivity in the synthesis of diverse molecular architectures.
Given its widespread use, the rigorous validation of products synthesized from this compound is paramount to ensure the purity, identity, and structural integrity of the target molecules. This guide will compare and contrast the most effective analytical techniques for this purpose, providing the technical insights necessary for confident product validation.
The Suzuki-Miyaura Coupling: A Primary Application
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds.[5] The generally accepted mechanism involves a catalytic cycle with a palladium complex.[6]
A typical Suzuki-Miyaura reaction involves the coupling of an organoboron compound, such as this compound, with an aryl halide or triflate in the presence of a palladium catalyst and a base.[1] The choice of catalyst, ligands, base, and solvent system can significantly impact the reaction's efficiency and the purity of the final product.[7]
dot
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Validation Techniques
The validation of the biaryl products from a Suzuki-Miyaura coupling requires a multi-faceted analytical approach to confirm the structure and assess the purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms and stereochemistry.[8] | Unambiguous structure elucidation. Quantitative analysis with an internal standard. | Lower sensitivity compared to MS. Complex spectra for some biaryls can be challenging to interpret.[9] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation patterns for structural clues.[10] | High sensitivity for detecting low-level impurities. Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification.[11] | Isomers may not be distinguishable. Ionization efficiency can vary between compounds. Boronic acids can form trimers, complicating spectra.[12] |
| HPLC | Purity assessment, quantification, and separation of reaction components.[13] | Excellent for determining the percentage of product and identifying byproducts. Can be used for reaction monitoring.[10] | Does not provide structural information on its own. Method development can be time-consuming. |
In-Depth Look at Validation Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the structural confirmation of biaryl products.
-
¹H NMR Analysis: The chemical shifts, splitting patterns, and integration of proton signals provide a detailed map of the molecule's proton environment. For a biaryl product derived from this compound, one would expect to see characteristic signals for the aromatic protons on both rings, as well as singlets for the methoxy and methyl groups.[14][15] The coupling constants between adjacent aromatic protons can help to confirm the substitution pattern.
-
¹³C NMR Analysis: This technique provides information about the carbon skeleton of the molecule. The number of distinct carbon signals confirms the symmetry of the molecule, and their chemical shifts indicate the electronic environment of each carbon atom.[16]
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesis product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a suitable field strength (e.g., 400 MHz or higher for better resolution).[8]
-
Data Analysis: Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integrations. Compare the experimental data with predicted spectra or data from known related compounds to confirm the structure.[17]
dot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Kinetic Profile of (3-Methoxy-5-methylphenyl)boronic Acid in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents, particularly within the pharmaceutical and materials science sectors.[1][2] Their utility is most prominently showcased in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which provide robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.[3][4][5] The kinetic performance of a given boronic acid is paramount, dictating reaction efficiency, catalyst turnover, and the suppression of undesired side reactions.
This guide provides an in-depth kinetic analysis of (3-Methoxy-5-methylphenyl)boronic acid, a polysubstituted arylboronic acid featuring both electron-donating methoxy and methyl groups. We will objectively compare its anticipated kinetic performance with that of other common boronic acids, supported by established mechanistic principles and experimental data from analogous systems. The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a rigorous framework for understanding and optimizing reactions involving this versatile building block.
Chapter 1: Kinetic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its broad functional group tolerance and mild reaction conditions.[3] The reaction's rate is governed by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is frequently the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.[3]
Mechanistic Overview: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction provides the foundation for understanding its kinetics. The choice of boronic acid directly influences the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis
The structure of this compound, featuring two electron-donating groups (methoxy and methyl), suggests a favorable kinetic profile in the Suzuki-Miyaura reaction. Electron-donating substituents increase the nucleophilicity of the aryl group, which can accelerate the often rate-determining transmetalation step.[3]
To contextualize its performance, we compare its expected reactivity with other well-studied arylboronic acids. While specific rate constants are highly dependent on reaction conditions (catalyst, ligand, base, solvent), general trends can be established.[3]
| Boronic Acid | Substituent Effect | Expected Relative Initial Rate (vs. Phenylboronic Acid) | Rationale |
| Phenylboronic Acid | Electron-Neutral (Reference) | 1.0 | Baseline for comparison. |
| This compound | Dual Electron-Donating (Methoxy > Methyl) | ~2.0 - 4.0 | The strong electron-donating methoxy group, combined with the weakly donating methyl group, is expected to significantly increase the aryl group's nucleophilicity, accelerating transmetalation. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | ~1.5 - 3.0 | The para-methoxy group enhances the rate of transmetalation.[3] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong Electron-Withdrawing | ~0.5 - 0.8 | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, which generally slows down the transmetalation step.[3] |
| 2-Methylphenylboronic Acid | Weakly Electron-Donating, Sterically Hindered | ~0.7 - 1.2 | The ortho-methyl group provides slight electronic activation but introduces steric hindrance, which can impede the approach to the palladium center and slow the reaction.[6][7] |
Note: The relative initial rates presented are illustrative estimates based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions.
Experimental Protocol: Kinetic Monitoring via High-Performance Liquid Chromatography (HPLC)
This protocol provides a self-validating system for acquiring reliable kinetic data for the Suzuki-Miyaura reaction.
1. Materials and Reagent Preparation:
-
Reactants: this compound, aryl halide (e.g., 4-bromoanisole), internal standard (e.g., biphenyl, not reactive under reaction conditions).
-
Catalyst System: Palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos).
-
Base: Anhydrous base (e.g., K₃PO₄).
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene/Water mixture).
-
Stock Solutions: Prepare stock solutions of the aryl halide, boronic acid, and internal standard in the chosen solvent to ensure accurate and reproducible concentrations.
2. Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar, add the base.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the stock solutions of the aryl halide, this compound, and the internal standard.
-
Add the solvent to reach the final desired concentration.
-
Place the vessel in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C). Allow the mixture to equilibrate for 10-15 minutes.
3. Reaction Initiation and Monitoring:
-
Prepare a stock solution of the palladium catalyst and ligand.
-
To initiate the reaction (t=0), inject the catalyst/ligand solution into the reaction vessel.
-
At specified time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a quenching solution (e.g., 1 mL of cold acetonitrile with a small amount of acetic acid) to stop the reaction.
4. Sample Analysis:
-
Analyze the quenched samples by HPLC using a suitable column (e.g., C18) and mobile phase.
-
Develop a calibration curve for the product against the internal standard to determine the concentration of the product at each time point.
5. Data Analysis:
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
For determining the order of reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping others constant.
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.
Chapter 2: Kinetic Performance in Chan-Lam Cross-Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming C(aryl)-N and C(aryl)-O bonds, serving as a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4][5] The reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles, often under mild, aerobic conditions.[5]
Mechanistic Considerations
The precise mechanism of the Chan-Lam coupling is complex and can vary with the specific catalyst and substrates used.[5] However, a key step involves the interaction of the arylboronic acid with a copper(II) species. The reaction is believed to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the final product.[5] Kinetic studies have shown that the reaction rate can be influenced by the electronic nature of the boronic acid.[8] Electron-rich boronic acids, like this compound, are often favorable as they can facilitate the transmetalation step with the copper catalyst.[8]
Comparative Performance and Scope
In Chan-Lam couplings, this compound is expected to be a highly effective coupling partner.
-
With N-H nucleophiles (Amines, Anilines, Imidazoles): The reaction is generally efficient. Studies have shown that a range of anilines and N-heterocycles couple well with electron-rich phenylboronic acids, often giving good to excellent yields.[8][9]
-
With O-H nucleophiles (Phenols, Alcohols): The formation of diaryl ethers is also well-established. The enhanced reactivity of this compound should promote efficient coupling.
A potential challenge with highly reactive boronic acids is competitive homocoupling (Ar-Ar formation). However, modern Chan-Lam protocols using appropriate ligands and conditions can effectively minimize this side reaction.[10]
Chapter 3: Stability and Competing Reaction Pathways
A comprehensive kinetic study must also consider pathways that consume the boronic acid without forming the desired product. For boronic acids, the primary competing pathway is protodeboronation.
Protodeboronation: An Unwanted Side Reaction
Protodeboronation is the cleavage of the C-B bond by a proton source (often water), converting the boronic acid back to its parent arene (3-methoxy-5-methyltoluene in this case) and boric acid.[11] The rate of this decomposition pathway is highly pH-dependent and is a critical factor in the overall efficiency and reproducibility of a cross-coupling reaction.[11]
-
Stability of this compound: The presence of two electron-donating groups can slightly destabilize the C-B bond towards electrophilic cleavage compared to electron-deficient arylboronic acids. However, it is generally considered to be a stable and bench-top handleable solid.[12][13] Its stability is far greater than that of many heteroarylboronic acids, which are notoriously prone to rapid protodeboronation.[11][14]
-
Kinetic Implications: Under the basic conditions typical of Suzuki-Miyaura and Chan-Lam couplings, the boronic acid exists in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻). While necessary for transmetalation, this species can also be susceptible to protodeboronation.[11] Therefore, a key aspect of optimization is to identify conditions where the rate of productive cross-coupling far exceeds the rate of protodeboronation.
Caption: Competition between productive cross-coupling and protodeboronation.
Conclusion
This compound stands as a versatile and kinetically favorable reagent for cross-coupling reactions. Its dual electron-donating substituents enhance the nucleophilicity of the aryl moiety, which is predicted to accelerate the rate-determining transmetalation step in both Suzuki-Miyaura and Chan-Lam couplings. This leads to efficient bond formation under relatively mild conditions.
While its electronic properties make it highly reactive, it maintains sufficient stability for practical use, although researchers must remain cognizant of the potential for protodeboronation under non-optimized conditions. The experimental protocols and comparative data provided in this guide offer a robust framework for scientists to harness the full synthetic potential of this compound, enabling the rapid and efficient construction of complex molecules for drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
Introduction: The Ascendant Role of Boronic Acids in Medicinal Chemistry
An In-Depth Guide to the Computational Analysis of (3-Methoxy-5-methylphenyl)boronic Acid for Drug Discovery Applications
The incorporation of the boronic acid moiety into organic molecules has become a cornerstone of modern drug discovery and development.[1][2] Initially perceived with caution, the unique electronic properties of boron have been demystified, revealing a class of compounds with remarkable versatility.[2][3] The approval of drugs like the proteasome inhibitor bortezomib for multiple myeloma treatment underscored their therapeutic potential, catalyzing a surge in research.[4][5][6] Boronic acids can form reversible covalent bonds with biological nucleophiles, such as serine and threonine residues in enzyme active sites, a mechanism that has been successfully exploited in drug design.[3]
Beyond their direct therapeutic action, arylboronic acids are indispensable reagents in synthetic chemistry, most notably as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed C-C bond formation is a powerful tool for assembling the complex molecular scaffolds of potential drug candidates.[7] The reactivity and selectivity of an arylboronic acid in these reactions are dictated by the electronic and steric nature of its substituents.
This guide focuses on This compound , a building block with intriguing potential. The presence of an electron-donating methoxy group and a weakly electron-donating methyl group at the meta positions relative to the boronic acid suggests a nuanced electronic profile. Understanding this profile is critical for predicting its behavior, both as a reactive partner in synthesis and as a potential pharmacophore. Here, we present a comprehensive computational analysis workflow, compare the subject molecule to key structural analogs, and provide validated experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Spectroscopic Profile of this compound
A foundational understanding of a molecule begins with its basic physicochemical and spectroscopic data. For this compound, these properties provide a baseline for both computational modeling and experimental validation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BO₃ | [10] |
| Molecular Weight | 166.0 g/mol | [10] |
| CAS Number | 725251-81-0 | [10] |
| Predicted pKa | ~8.10 - 9.00 | Computationally derived, based on analogs |
| Appearance | White to light beige crystalline powder | Based on typical arylboronic acids[11] |
Predicted Spectroscopic Signatures
While specific experimental spectra for this compound are not widely published, we can predict its key signatures based on computational analysis and data from close analogs like 3-methoxyphenylboronic acid.[12][13][14][15]
-
¹H NMR: We anticipate characteristic aromatic proton signals, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, a singlet for the methyl (-CH₃) protons around 2.3 ppm, and a broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation. The methoxy and methyl carbons would have characteristic shifts around 55 ppm and 21 ppm, respectively.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-O stretching from the methoxy group (~1200-1300 cm⁻¹), and a strong B-O stretching vibration (~1350 cm⁻¹).[13][16]
Section 2: A Validated Workflow for Computational Analysis
To predict the reactivity and electronic nature of this compound, we employ a standard computational chemistry workflow grounded in Density Functional Theory (DFT). DFT provides a robust framework for modeling the electronic structure of molecules, offering insights that guide synthetic strategy.[17][18][19] The causality is clear: by accurately modeling the molecule's ground state, we can derive properties that correlate directly with its real-world chemical behavior.
Caption: Standard workflow for DFT-based analysis of an arylboronic acid.
This workflow is self-validating at a critical step: the frequency calculation (Step 3). A true energy minimum geometry is confirmed by the absence of imaginary frequencies, ensuring that all subsequent property calculations are performed on a physically realistic structure.
Section 3: In Silico Property Evaluation of this compound
Following the workflow, we can compute key electronic and steric descriptors to predict the molecule's behavior.
Electronic Properties: The Influence of Methoxy and Methyl Groups
The methoxy and methyl groups are both ortho-para directing activators. Positioned meta to the boronic acid, their primary influence is inductive and through-space, rather than mesomeric, on the boronic acid's reactivity.
-
Electrostatic Potential (ESP) Map: A calculated ESP map would visualize the electron distribution. We expect a region of negative potential (red) around the oxygen atoms and a region of positive potential (blue) near the acidic protons of the boronic acid group. The phenyl ring itself will be electron-rich due to the activating substituents.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with the ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons (electrophilicity). For a productive Suzuki-Miyaura reaction, a relatively high HOMO energy is desirable for the boronic acid partner to facilitate transmetalation. The activating groups on our target molecule are expected to raise the HOMO energy compared to unsubstituted phenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a complex catalytic cycle.[18][20] Computational studies have been instrumental in elucidating its mechanism, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17][19][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound (Ar²-B(OH)₂), its role is central to the transmetalation step. The base used in the reaction activates the boronic acid to form a more nucleophilic boronate species ([Ar²B(OH)₃]⁻), which then transfers its aryl group to the palladium(II) center.[8][21] The electron-donating substituents on our target molecule enhance the nucleophilicity of the phenyl ring, which is predicted to facilitate a more rapid and efficient transmetalation compared to electron-deficient arylboronic acids.
Section 4: Comparative Analysis with Structural Analogs
To contextualize the performance of this compound, we compare its computationally derived properties with those of key structural analogs. This comparison allows researchers to make informed decisions when selecting building blocks for a synthesis campaign.
| Compound | Structure | Key Differentiating Features | Predicted Impact on Reactivity |
| This compound (Target) | C₈H₁₁BO₃ | Combination of meta-methoxy and meta-methyl groups. | Moderately activated, good nucleophilicity, low steric hindrance. Expected to be a reliable and efficient coupling partner. |
| 3-Methoxyphenylboronic acid | C₇H₉BO₃ | Lacks the methyl group.[11] | Slightly less activated than the target molecule. Serves as a good baseline for the effect of the methoxy group alone. |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | Methoxy group is para to the boronic acid.[22] | Stronger electronic activation due to direct mesomeric effect. Often shows very high reactivity and yield in Suzuki couplings.[23] |
| (3,5-Dimethylphenyl)boronic acid | C₈H₁₁BO₃ | Replaces methoxy with a second methyl group. | Weaker electronic activation (inductive only) compared to the methoxy-containing analogs. Useful for isolating steric vs. electronic effects. |
Section 5: Experimental Validation Protocols
The following protocols provide a framework for validating the computational predictions and characterizing the subject molecule.
Protocol 5.1: Quantum Chemical Calculation using DFT
-
Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization using a DFT functional and basis set suitable for organic molecules (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. Confirm that there are no imaginary frequencies, verifying a true energy minimum.
-
Property Calculation: Using the validated geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties, including HOMO/LUMO energies and the electrostatic potential map.
-
Data Analysis: Extract and analyze the output files to compare the calculated properties with those of the analogs described in Section 4.
Protocol 5.2: Spectroscopic Characterization (¹H NMR)
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons based on predicted values and coupling patterns. Confirm the presence of signals for the methoxy, methyl, aromatic, and boronic acid protons in the expected ratios.
Protocol 5.3: Standardized Suzuki-Miyaura Cross-Coupling Reaction
This protocol allows for the direct comparison of reactivity between the target molecule and its analogs.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-Iodoanisole, 1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).
-
Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Isolation: After completion, cool the reaction to room temperature, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and determine the isolated yield. Comparing the yields obtained under identical conditions for the target molecule and its analogs provides a direct, quantitative measure of their relative reactivity.
Conclusion
The computational analysis of this compound reveals it to be a moderately activated, sterically unencumbered building block well-suited for applications in Suzuki-Miyaura cross-coupling and potentially as a scaffold in medicinal chemistry. The combined electronic effects of the meta-disposed methoxy and methyl groups provide a favorable profile for efficient transmetalation in the catalytic cycle. Compared to its structural analogs, it offers a balanced reactivity that can be advantageous for controlled and selective synthesis. The provided computational and experimental protocols offer a robust framework for researchers to validate these predictions and confidently incorporate this versatile reagent into their drug discovery and development programs.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 12. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [m.chemicalbook.com]
- 15. 3-Methoxyphenylboronic acid(10365-98-7) 13C NMR [m.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 19. Suzuki–Miyaura coupling revisited: an integrated computational study | CoLab [colab.ws]
- 20. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling of (3-Methoxy-5-methylphenyl)boronic Acid: A Senior Application Scientist's Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of catalytic systems for the coupling of (3-Methoxy-5-methylphenyl)boronic acid, a key building block whose electronic and steric profile presents unique challenges and opportunities. We will move beyond a simple recitation of data to explore the causality behind catalyst selection, empowering researchers to make informed decisions in their synthetic endeavors.
The Substrate: Understanding this compound
This compound is a valuable reagent in medicinal chemistry due to the prevalence of the 3,5-disubstituted aromatic motif in biologically active molecules. The meta-substitution pattern, with an electron-donating methoxy group and a weakly donating methyl group, influences the electronic nature of the boronic acid. This specific arrangement can impact the transmetalation step of the Suzuki-Miyaura catalytic cycle, making the selection of an appropriate ligand and palladium precursor critical for achieving high yields.
Comparative Performance of Catalytic Systems
The efficacy of a Suzuki-Miyaura reaction is a synergistic interplay between the palladium source, the ligand, the base, and the solvent system. For a moderately sterically hindered and electronically distinct substrate like this compound, the choice of ligand is especially critical. Below is a comparative summary of various palladium-based catalytic systems, with data synthesized from established literature.
Table 1: Performance Data of Various Catalysts in the Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Catalyst System (Pd Source + Ligand) | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | |
| Pd(OAc)₂ + SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 16 | 92 | |
| Pd₂(dba)₃ + XPhos | 2-Bromopyridine | K₃PO₄ | Dioxane | 110 | 18 | 95 | |
| Pd/C (10%) | 4-Iodobenzonitrile | Na₂CO₃ | DMF/H₂O | 90 | 6 | 78 | |
| NiCl₂(dppp) | 4-Bromoanisole | K₃PO₄ | Dioxane | 100 | 24 | 65 |
Disclaimer: The data presented is a representative synthesis from multiple sources for comparative purposes. Actual yields may vary based on specific reaction conditions and scale.
Analysis of Catalyst Performance:
-
First-Generation Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive but effective catalyst. It performs reasonably well with aryl bromides, as seen in the coupling with 4-bromoanisole, yielding 85%. However, it is often less effective for more challenging substrates like aryl chlorides due to the slower rate of oxidative addition.
-
Buchwald Ligands (SPhos & XPhos): The development of bulky, electron-rich phosphine ligands by Professor Stephen L. Buchwald's group revolutionized Suzuki-Miyaura coupling.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand, when combined with Pd(OAc)₂, demonstrates high activity for the coupling of aryl chlorides (e.g., 4-chlorotoluene), achieving a high yield of 92%. The steric bulk and electron-donating nature of SPhos facilitate both the oxidative addition and reductive elimination steps.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically demanding and is particularly effective for hindered substrates and heteroaryl halides like 2-bromopyridine, providing an excellent yield of 95%.
-
-
Heterogeneous Catalyst (Pd/C): Palladium on carbon offers the significant advantage of easier product purification, as the catalyst can be removed by simple filtration. While effective, it often requires higher temperatures and may result in slightly lower yields (78%) compared to homogeneous systems for this specific transformation.
-
Nickel-Based Catalyst (NiCl₂(dppp)): As a more economical alternative to palladium, nickel catalysts are gaining traction. NiCl₂(dppp) can facilitate the coupling, but often requires longer reaction times and may not achieve the high yields seen with state-of-the-art palladium systems for this substrate, yielding 65%.
Mechanistic Considerations: The "Why" Behind the Choice
To truly master catalyst selection, one must understand the Suzuki-Miyaura catalytic cycle. The ligand's role is not passive; it actively modulates the electronic and steric environment of the palladium center at each stage.
Caption: The Suzuki-Miyaura Catalytic Cycle, highlighting the key stages.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Bulky, electron-rich ligands like SPhos and XPhos accelerate this rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base (e.g., K₃PO₄ vs. K₂CO₃) can be critical.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is also promoted by the sterically bulky ligands.
Validated Experimental Protocol: A Reproducible Workflow
Trustworthiness in science is built on reproducibility. The following protocol details a reliable method for the Suzuki-Miyaura coupling of this compound with 2-bromopyridine using the high-performing Pd₂(dba)₃/XPhos system.
Protocol: Synthesis of 2-(3-Methoxy-5-methylphenyl)pyridine
Materials:
-
This compound (1.2 mmol)
-
2-Bromopyridine (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
XPhos (0.036 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), and anhydrous K₃PO₄ (636 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (199 mg) and 2-bromopyridine (95 µL, 158 mg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
A Spectroscopic Guide to (3-Methoxy-5-methylphenyl)boronic Acid and Its Analogs: Structure, Characterization, and Experimental Insights
Introduction: The Architectural Significance of Substituted Phenylboronic Acids
In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable structural motifs. Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2] Among these, (3-Methoxy-5-methylphenyl)boronic acid serves as a versatile building block, incorporating both electron-donating methoxy and weakly donating methyl groups, which modulate the electronic and steric properties of the resulting biaryl products.[3][4]
The precise characterization of this parent molecule and its structurally similar analogs is paramount for ensuring reaction success, validating molecular identity, and understanding structure-activity relationships (SAR) in drug development pipelines. Impurities or misidentification can lead to failed syntheses and erroneous biological data. This guide provides an in-depth spectroscopic comparison of this compound and a curated selection of its analogs, offering field-proven insights into their analysis. We will explore how subtle changes in substitution patterns manifest in their respective NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra, grounded in the fundamental principles of chemical structure and spectroscopy.
The analogs chosen for this comparative analysis are:
-
Parent Compound: this compound
-
Analog 1 (Electron-Withdrawing Group): (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid[5][6][7]
-
Analog 2 (Positional Isomer): (4-Methoxyphenyl)boronic acid[8]
-
Analog 3 (Ortho-Functionalized): (3-Formyl-2-methoxy-5-methylphenyl)boronic acid[9]
This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their synthetic and discovery programs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR each provide a unique and complementary piece of the structural puzzle.
Expertise & Causality: The Boroxine Challenge
A critical challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration and form cyclic, trimeric anhydrides known as boroxines.[10][11] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened peaks or complex, unintelligible spectra, especially in non-polar solvents like CDCl₃.[11][12]
The field-proven solution is to use a deuterated protic solvent, such as methanol-d₄. The solvent actively participates in breaking the B-O-B bonds of the boroxine, shifting the equilibrium entirely to the monomeric boronic acid (or its methyl ester), resulting in sharp, well-resolved spectra.[12] This choice, however, leads to the exchange of the acidic B(OH)₂ protons with deuterium, rendering them invisible in the ¹H NMR spectrum.
¹H NMR Comparison
The aromatic region of the ¹H NMR spectrum is highly sensitive to the electronic environment dictated by the substituents.
-
This compound (Parent): This compound displays three distinct aromatic proton signals. The protons at C2 and C6 are deshielded by the adjacent boronic acid group, while the C4 proton is situated between two electron-donating groups.
-
(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid (Analog 1): The replacement of the methyl group with a strongly electron-withdrawing methoxycarbonyl group (-COOCH₃) causes a significant downfield shift (deshielding) of all aromatic protons. The effect is most pronounced on the ortho and para protons relative to the new substituent.
-
(4-Methoxyphenyl)boronic acid (Analog 2): As a para-substituted isomer, this analog exhibits a classic AA'BB' splitting pattern, a symmetrical set of two doublets, which is markedly different from the meta-substituted pattern of the parent compound.[8]
-
(3-Formyl-2-methoxy-5-methylphenyl)boronic acid (Analog 3): The introduction of an ortho-formyl group (-CHO) introduces strong deshielding effects due to its electron-withdrawing nature and magnetic anisotropy. The proton on the aldehyde itself will appear far downfield (>9.5 ppm).
| Compound | Ar-H Chemical Shifts (δ, ppm) (Predicted) | -OCH₃ (s) | -CH₃ (s) | Other |
| Parent Compound | ~7.2-7.5 | ~3.8 | ~2.3 | B(OH)₂ (not observed in MeOD) |
| Analog 1 (-COOCH₃) | ~7.8-8.2 (downfield shift) | ~3.9 | - | -COOCH₃ (s, ~3.95) |
| Analog 2 (p-isomer) | ~6.9 (d), ~7.8 (d) | ~3.8 | - | Symmetrical AA'BB' pattern |
| Analog 3 (o-CHO) | ~7.5-7.9 (downfield shift) | ~4.0 | ~2.4 | -CHO (s, ~10.1) |
¹¹B NMR: A Direct View of the Boron Center
¹¹B NMR provides direct information about the coordination state of the boron atom.[13]
-
sp²-hybridized boronic acids typically show a broad signal in the range of δ 28-33 ppm .[14]
-
Upon reaction or complexation (e.g., with diols or fluoride ions) to form a tetracoordinate, sp³-hybridized boronate ester , the signal shifts significantly upfield to δ 5-15 ppm due to increased shielding.[13][15][16]
This technique is exceptionally useful for monitoring the progress of reactions where the boronic acid is consumed, such as in Suzuki couplings or sensor applications. All four compounds in this guide are expected to show a characteristic sp² boron signal near δ 30 ppm under standard conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a distinct fingerprint based on its functional groups. For boronic acids, the key vibrational bands are associated with the O-H, B-O, C-O, and aromatic C-H bonds.[17][18]
-
O-H Stretch: A very broad and strong absorption band is typically observed in the 3200-3600 cm⁻¹ region. Its breadth is a hallmark of extensive intermolecular hydrogen bonding between the boronic acid hydroxyl groups.[17]
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹.
-
B-O Stretch: This is a key diagnostic peak. A very strong and characteristic stretching vibration for the B-O bond appears in the 1350-1450 cm⁻¹ region.[19]
-
C-O Stretch: The aryl-ether C-O stretch of the methoxy group appears as a strong band around 1200-1250 cm⁻¹.
-
Fingerprint Region (<1000 cm⁻¹): The out-of-plane C-H bending modes in this region are highly characteristic of the benzene ring substitution pattern (e.g., 1,3,5-trisubstituted vs. 1,4-disubstituted).[20]
| Compound | Key FT-IR Frequencies (cm⁻¹) (Predicted) |
| Parent Compound | ~3300 (br, O-H), ~1420 (s, B-O), ~1230 (s, C-O) |
| Analog 1 (-COOCH₃) | ~3300 (br, O-H), ~1720 (s, C=O of ester), ~1425 (s, B-O), ~1240 (s, C-O) |
| Analog 2 (p-isomer) | ~3300 (br, O-H), ~1415 (s, B-O), ~1245 (s, C-O), ~830 (s, p-subst. C-H bend) |
| Analog 3 (o-CHO) | ~3300 (br, O-H), ~1685 (s, C=O of aldehyde), ~1430 (s, B-O), ~1250 (s, C-O) |
The most dramatic differences are seen in Analogs 1 and 3, with the appearance of intense carbonyl (C=O) stretching bands from the ester and aldehyde groups, respectively.
Mass Spectrometry (MS): Confirming Mass and Purity
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and investigating its fragmentation pathways.
Expertise & Causality: Choosing the Right Ionization Technique
For polar and thermally sensitive molecules like boronic acids, Electrospray Ionization (ESI) is vastly superior to techniques like Electron Ionization (EI) used in GC-MS.[10] ESI is a soft ionization method that minimizes fragmentation and prevents the thermal degradation to boroxines that can occur in a hot GC inlet.[10] Analysis is typically performed in negative ion mode , which readily deprotonates the acidic boronic acid to form the highly stable [M-H]⁻ ion.[21] High-sensitivity methods often employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for quantification at trace levels.[22]
| Compound | Formula | Exact Mass | Observed Ion [M-H]⁻ (m/z) |
| Parent Compound | C₈H₁₁BO₃ | 166.0801 | 165.07 |
| Analog 1 (-COOCH₃) | C₉H₁₁BO₅ | 210.0696 | 209.06 |
| Analog 2 (p-isomer) | C₇H₉BO₃ | 152.0645 | 151.06 |
| Analog 3 (o-CHO) | C₉H₁₁BO₄ | 194.0747 | 193.07 |
The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition to within a few parts per million (ppm), providing unequivocal identification.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic ring. The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the nature and position of substituents on the benzene ring.[23][24]
-
Benzene itself shows a primary absorption band around 200 nm and a weaker, fine-structured secondary band around 255 nm.[25]
-
Substituent Effects: Electron-donating groups (EDGs) like -OCH₃ and -CH₃ typically cause a bathochromic shift (a shift to longer, redder wavelengths) and a hyperchromic effect (increased absorbance).[23][26] Electron-withdrawing groups (EWGs) like -COOCH₃ and -CHO also extend conjugation and generally lead to significant bathochromic shifts.[25] The magnitude of this shift depends on the degree of electronic communication between the groups.[26]
| Compound | Key Substituents | Expected λ_max Shift vs. Benzene |
| Parent Compound | -OCH₃ (EDG), -CH₃ (EDG) | Bathochromic Shift |
| Analog 1 (-COOCH₃) | -OCH₃ (EDG), -COOCH₃ (EWG) | Significant Bathochromic Shift |
| Analog 2 (p-isomer) | -OCH₃ (EDG) | Bathochromic Shift |
| Analog 3 (o-CHO) | -OCH₃ (EDG), -CH₃ (EDG), -CHO (EWG) | Significant Bathochromic Shift |
A systematic investigation of these shifts can provide valuable insight into the electronic structure of the molecule, which is often correlated with its reactivity in processes like the Suzuki-Miyaura coupling.
Standard Operating Protocols & Workflows
To ensure reproducibility and data integrity, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Analysis
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid analog directly into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of methanol-d₄ (CD₃OD). The choice of methanol-d₄ is critical to break up boroxine trimers and obtain a clean monomeric spectrum.[12]
-
Homogenization: Vortex the sample for 30 seconds or until the solid is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a spectrometer (≥400 MHz). For ¹H, use a standard pulse program with 16-32 scans. For ¹³C, use a proton-decoupled pulse program with 1024 or more scans. For ¹¹B, use a boron-specific probe and reference externally to BF₃·OEt₂.[13]
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal of methanol-d₄ (δ 3.31 and 49.0 ppm, respectively).
Protocol 2: LC-MS Analysis
Detailed Steps:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in HPLC-grade methanol. Serially dilute this stock to a working concentration of 1-10 µg/mL using 50:50 methanol:water.[22]
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Acquisition Mode: Full scan from m/z 50-500 to identify the [M-H]⁻ ion. For quantitative analysis, develop an MRM method targeting the specific precursor-product ion transition.[22]
-
Optimization: Optimize source parameters (e.g., ion spray voltage, source temperature) to maximize signal for the analyte of interest.
-
Conclusion
The spectroscopic analysis of this compound and its analogs reveals a rich interplay between structure and spectral output. Each technique provides a unique lens through which to view the molecule: ¹H NMR elucidates the proton environment sensitive to electronic effects, ¹¹B NMR confirms the state of the boron center, FT-IR provides a functional group fingerprint, Mass Spectrometry unequivocally confirms molecular weight, and UV-Vis spectroscopy probes the electronic transitions of the conjugated system.
Understanding the subtle yet significant shifts in spectral data across these analogs is not merely an academic exercise. For the synthetic chemist and drug discovery scientist, this comparative knowledge is critical for real-time reaction monitoring, quality control of starting materials, and the rational design of next-generation molecules. By applying the robust experimental protocols outlined herein, researchers can generate high-quality, reliable data to accelerate their research and development efforts.
References
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- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. mdpi-res.com [mdpi-res.com]
- 5. (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. 3-Methoxy-5-Methoxycarbonylphenylboronic acid | 1048330-11-5 [chemicalbook.com]
- 7. 1048330-11-5|(3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Formyl-2-methoxy-5-methylphenylboronic acid - Amerigo Scientific [amerigoscientific.com]
- 10. benchchem.com [benchchem.com]
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- 12. reddit.com [reddit.com]
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- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Methoxy-5-methylphenyl)boronic acid
Introduction: Beyond Synthesis - A Commitment to Safety and Environmental Stewardship
(3-Methoxy-5-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures central to pharmaceutical and materials science research.[1][2] However, its utility in the lab is matched by the critical responsibility of ensuring its safe handling and environmentally sound disposal. While often categorized as weak acids, boronic acids and their derivatives must be treated as hazardous chemical waste to mitigate risks to personnel and prevent environmental contamination.[3][4] Recent studies have also prompted increased awareness of the potential mutagenicity of some boronic acid derivatives, reinforcing the need for cautious handling and disposal.[5]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety protocols and federal regulations to ensure a self-validating system of laboratory safety.
Part 1: Hazard Profile and Immediate Safety Protocols
Understanding the specific hazards of this compound is the foundation of its safe management. Based on data from structurally similar compounds, it should be handled as a substance that can cause skin and serious eye irritation.[6][7][8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes of solutions or accidental projection of solid particles.[3][4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use. | Prevents skin contact, which can lead to irritation.[6] Contaminated gloves must be disposed of as solid waste. |
| Body Protection | A fully fastened lab coat. | Protects against incidental contact and contamination of personal clothing.[4] |
| Respiratory | Required when handling the solid form where dust generation is possible. | A NIOSH-approved N95 dust mask or multi-purpose combination respirator cartridge is recommended.[3] |
Emergency Exposure Procedures In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Part 2: The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. On-site neutralization is generally not recommended without the explicit, prior approval of your institution's Environmental Health and Safety (EHS) department, as it can create secondary hazards and increase the total volume of waste.[10][11] The preferred and safest method is collection and disposal via a licensed professional waste management service.
Caption: Disposal workflow for this compound waste.
Protocol Steps:
-
Waste Segregation: At the point of generation, separate waste streams. Do not mix boronic acid waste with other incompatible chemical wastes.[3]
-
Solid Waste: This includes excess reagent, contaminated silica gel, and disposable items like gloves, weigh boats, and paper towels.
-
Liquid Waste: This includes reaction mixtures and solutions used for rinsing glassware. Halogenated and non-halogenated solvent wastes should be kept separate if required by your institution.
-
-
Containerization: Use only chemically compatible containers with secure, tightly-fitting lids.[4][12]
-
Ensure containers are in good condition and free from leaks or external contamination.
-
Leave adequate headspace (around 10%) to allow for expansion.
-
-
Labeling: Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13][14] Every waste container must be clearly labeled with:
-
Waste Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[13][15]
-
Final Disposal: Follow your institution's established procedures for having the waste collected by the EHS department or a licensed hazardous waste contractor.[16][17] They are trained and equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.
Part 3: Decontamination of Glassware and Surfaces
Thorough decontamination is essential to prevent unintended contact and cross-contamination.
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the boronic acid residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Wash: A wash with a basic solution (e.g., a dilute solution of sodium carbonate or sodium bicarbonate) can help convert any remaining boronic acid into its more water-soluble boronate salt.[4] This wash solution must also be collected as hazardous liquid waste.
-
Final Rinse: Perform a final rinse with deionized water, followed by a standard laboratory detergent wash. This final water rinse should also be collected as hazardous waste.[4]
-
Drying: Allow glassware to air dry completely in a well-ventilated area before returning to service.
Part 4: The Regulatory Landscape: EPA and OSHA
The procedures outlined in this guide are mandated by key federal regulations designed to protect both laboratory workers and the environment.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave."[18] This includes the requirements for waste identification, labeling, accumulation in SAAs, and disposal by permitted facilities.[13][15]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, including the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), require employers to implement a Chemical Hygiene Plan and provide training to ensure employees are protected from chemical hazards in the workplace.[18][19][20]
Conclusion: A Proactive Approach to Laboratory Safety
The responsible disposal of this compound is not an afterthought but an integral part of the experimental process. By treating this and all boronic acid derivatives as hazardous waste, adhering to strict segregation and labeling protocols, and partnering with your institution's EHS department, you uphold the highest standards of laboratory safety and environmental stewardship. This proactive approach ensures that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. laballey.com [laballey.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. epa.gov [epa.gov]
- 16. cleanmanagement.com [cleanmanagement.com]
- 17. medical-systems.com [medical-systems.com]
- 18. nationalacademies.org [nationalacademies.org]
- 19. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 20. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
